CPTH6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-[(Z)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3S/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,17,19)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFJAFXMIJWFOL-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC/C(=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of CPTH6 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPTH6, or 3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone, has emerged as a significant small molecule inhibitor in cancer research.[1][2] This technical guide provides an in-depth exploration of its mechanism of action in cancer cells, detailing its molecular targets, the signaling pathways it modulates, and the resulting cellular outcomes. The information is compiled from peer-reviewed studies to support ongoing research and drug development efforts in oncology.
Core Mechanism of Action: Inhibition of Histone Acetyltransferases (HATs)
The primary mechanism of action of this compound is the inhibition of the GCN5 (General Control Non-derepressible 5) and pCAF (p300/CBP-associated factor) histone acetyltransferases (HATs).[2][3] Unlike some other HAT inhibitors, this compound does not affect the activity of p300 and CBP.[3] HATs are crucial enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription.[4][5] GCN5, in particular, is implicated in the development and progression of various cancers, including non-small cell lung cancer and colon cancer, where it promotes cell proliferation and inhibits apoptosis.[6][7]
By inhibiting GCN5 and pCAF, this compound leads to a state of histone hypoacetylation, primarily affecting histones H3 and H4.[2][3] This results in a more condensed chromatin structure, leading to the repression of genes involved in cell cycle progression and survival.
Beyond histones, this compound also impacts the acetylation of non-histone proteins, a critical aspect of its anti-cancer activity. A key non-histone target is α-tubulin.[1][2] Hypoacetylation of α-tubulin can disrupt microtubule dynamics, which is essential for cell division, migration, and intracellular transport.
The inhibitory effect of this compound on GCN5 can be reversed by increasing the concentration of acetyl-CoA, suggesting a competitive or mixed-type inhibition mechanism.[3]
Cellular Effects of this compound in Cancer Cells
The inhibition of GCN5 and pCAF by this compound triggers a cascade of downstream events that collectively contribute to its anti-neoplastic properties. These effects include the induction of apoptosis, cell cycle arrest, and the preferential targeting of cancer stem-like cells.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a variety of cancer cell lines, including leukemia and non-small cell lung cancer (NSCLC).[1][2] The apoptotic program is activated through the mitochondrial pathway, characterized by a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol.[2][8] Overexpression of anti-apoptotic proteins Bcl-2 and Bcl-xL has been shown to counteract this compound-induced apoptosis, confirming the involvement of the intrinsic apoptotic pathway.[2] In lung cancer stem-like cells (LCSCs), the induction of apoptosis by this compound is dose- and time-dependent and can be blocked by a pan-caspase inhibitor, zVAD-fmk, indicating a caspase-dependent mechanism.[1] This apoptotic response is also associated with DNA damage, as evidenced by the phosphorylation of H2AX.[1]
Cell Cycle Arrest
Treatment with this compound leads to a significant perturbation of the cell cycle. Cancer cells, particularly those of leukemic origin, exhibit an accumulation in the G0/G1 phase and a corresponding depletion of cells in the S and G2/M phases.[2][3] This cell cycle arrest is accompanied by changes in the expression of key cell cycle regulatory proteins. For instance, in U-937 leukemia cells, this compound treatment leads to an increase in the expression of the cyclin-dependent kinase inhibitor p27 and a decrease in the levels of the transcription factor E2F4 and total retinoblastoma protein (Rb).[3]
Preferential Targeting of Cancer Stem-Like Cells (CSCs)
A remarkable feature of this compound is its preferential activity against cancer stem-like cells (CSCs). In non-small cell lung cancer, lung cancer stem-like cells (LCSCs) show greater growth inhibition in response to this compound compared to their differentiated counterparts and established NSCLC cell lines.[1] This effect is primarily due to the induction of apoptosis.[1] Furthermore, this compound treatment reduces the expression of stemness markers such as Nanog and the population of CD133+ cells.[1] In vivo studies have confirmed that this compound can inhibit the growth of LCSC-derived xenografts and reduce the cancer stem cell content within these tumors.[1] The sensitivity of LCSCs to this compound correlates with a higher baseline level of acetylated α-tubulin, suggesting this could be a predictive biomarker for treatment response.[1][9]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the effects of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines after 72h Treatment [1]
| Cell Line | IC50 (μM) |
| A549 | 73 |
| H1299 | 65 |
| Calu-1 | 77 |
| A427 | 81 |
| Calu-3 | 85 |
| HCC827 | 205 |
| H460 | 147 |
| H1975 | 198 |
| H1650 | 83 |
Table 2: Effect of this compound on Protein Acetylation in Lung Cancer Stem-Like Cells (LCSC136) [1]
| Treatment | Duration (h) | Acetylated Histone H3 Reduction (%) | Acetylated α-tubulin Reduction (%) |
| 50μM this compound | 24 | ~45 | ~85 |
Table 3: Cell Viability of Various Cancer Cell Lines after 72h Treatment with 100 μmol/L this compound [10]
| Cell Line | Cancer Type | % Viability |
| U-937 | Leukemia | ~20 |
| HL-60 | Leukemia | ~30 |
| HCT116 | Colon Carcinoma | ~60 |
| A2780 | Ovary Carcinoma | ~40 |
| LAN-5 | Neuroblastoma | ~50 |
| U-87 | Glioblastoma | ~70 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.
Caption: this compound inhibits GCN5/pCAF, leading to hypoacetylation, apoptosis, and cell cycle arrest.
Caption: Workflow for evaluating the cellular effects of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of this compound's mechanism of action are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 5 to 100 μM) for the desired time periods (e.g., 24, 48, 72 hours).[10] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[10]
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[12]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer and separate the proteins on a 4-20% SDS-polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-histone H3, acetylated-α-tubulin, cleaved PARP, p27, or other proteins of interest overnight at 4°C.[1][3]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like HSP72/73 or α-tubulin.[3][15]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Preparation: Harvest cells after this compound treatment, including both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) staining solution.[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
-
Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Fixation: Harvest and wash the cells with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the DNA content of the cells by flow cytometry.
-
Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3] The sub-G1 peak can be quantified as an indicator of apoptosis.[3]
Conclusion
This compound represents a promising class of anti-cancer agents with a well-defined mechanism of action centered on the inhibition of GCN5 and pCAF histone acetyltransferases. Its ability to induce apoptosis, trigger cell cycle arrest, and preferentially eliminate cancer stem-like cells provides a strong rationale for its further development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers investigating this compound and similar epigenetic modulators in the context of cancer therapy.
References
- 1. Histone acetyltransferase inhibitor this compound preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. portlandpress.com [portlandpress.com]
- 5. pnas.org [pnas.org]
- 6. Lysine acetyltransferase GCN5 potentiates the growth of non-small cell lung cancer via promotion of E2F1, cyclin D1, and cyclin E1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Histone Acetyltransferase GCN5 Expression Is Elevated and Regulated by c-Myc and E2F1 Transcription Factors in Human Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. bio-rad.com [bio-rad.com]
- 14. addgene.org [addgene.org]
- 15. researchgate.net [researchgate.net]
- 16. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - GE [thermofisher.com]
An In-Depth Technical Guide to the Cellular Target of CPTH6
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) is a synthetic thiazole derivative that has demonstrated potent anti-proliferative and pro-apoptotic activities in various cancer cell lines. This technical guide provides a comprehensive overview of the primary cellular targets of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Primary Cellular Targets: Gcn5 and pCAF Histone Acetyltransferases
The principal cellular targets of this compound are the histone acetyltransferases (HATs) Gcn5 (General control non-depressible 5), also known as KAT2A, and pCAF (p300/CBP-associated factor), also known as KAT2B.[1][2] Gcn5 and pCAF are highly homologous enzymes that play crucial roles in chromatin remodeling and gene transcription by catalyzing the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails. This acetylation neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA and creating a more open chromatin structure that is accessible to transcription factors.
This compound acts as an inhibitor of both Gcn5 and pCAF, leading to a global reduction in histone acetylation.[1][2] This inhibitory activity disrupts the epigenetic regulation of gene expression, ultimately contributing to the observed anti-cancer effects.
Downstream Cellular Effects
The inhibition of Gcn5 and pCAF by this compound triggers a cascade of downstream cellular events, primarily characterized by histone hypoacetylation, cell cycle arrest, and induction of apoptosis.
Inhibition of Histone and Non-Histone Protein Acetylation
-
Histone Acetylation: this compound treatment leads to a significant decrease in the acetylation of core histones, particularly Histone H3 and Histone H4 .[1][2] This hypoacetylation results in a more condensed chromatin state, leading to the transcriptional repression of genes involved in cell proliferation and survival.
-
α-Tubulin Acetylation: Beyond histones, this compound also inhibits the acetylation of the non-histone protein α-tubulin .[1] Acetylation of α-tubulin is a key post-translational modification that regulates microtubule stability and function. Inhibition of its acetylation can disrupt cytoskeletal dynamics, affecting processes such as cell division, migration, and intracellular transport.
Induction of Apoptosis via the Mitochondrial Pathway
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. The primary mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by:
-
Disruption of Mitochondrial Membrane Potential: this compound treatment leads to a decrease in the mitochondrial membrane potential.
-
Cytochrome c Release: The loss of membrane potential results in the release of cytochrome c from the mitochondria into the cytosol.[2]
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then activates downstream executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.
-
Modulation of Bcl-2 Family Proteins: The apoptotic process induced by this compound is also regulated by the Bcl-2 family of proteins. The expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can confer resistance to this compound-induced apoptosis.[2]
Modulation of the VEGF/VEGFR2 Signaling Pathway
Recent studies have shown that this compound can also modulate the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor 2 (VEGFR2) signaling pathway, which is critical for angiogenesis (the formation of new blood vessels). By inhibiting this pathway, this compound can potentially suppress tumor growth by limiting its blood supply.
Quantitative Data
The following tables summarize the available quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Histone Acetyltransferases
| Enzyme | Substrate | Assay Type | This compound Concentration (µM) | % Inhibition | Reference |
| Gcn5 | Histone H3 | Radioactive | 800 | Significant Inhibition | [1] |
| pCAF | Histone H3 | Radioactive | 800 | Significant Inhibition | [1] |
| p300 | Histone H3 | Radioactive | 800 | No Significant Inhibition | [1] |
| CBP | Histone H3 | Radioactive | 800 | No Significant Inhibition | [1] |
Table 2: IC50 Values of this compound in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines (72h treatment)
| Cell Line | IC50 (µM) | Reference |
| A549 | 73 | |
| H1299 | 65 | |
| Calu-1 | 77 | |
| A427 | 81 | |
| Calu-3 | 85 | |
| HCC827 | 205 | |
| H460 | 147 | |
| H1975 | 198 | |
| H1650 | 83 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular target and mechanism of action of this compound.
In Vitro Histone Acetyltransferase (HAT) Activity Assay (Radioactive Method)
This assay measures the transfer of radiolabeled acetyl groups from [³H]acetyl-CoA to a histone substrate.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, and 1 mM PMSF.
-
To the buffer, add recombinant human Gcn5 or pCAF enzyme, histone H3 as the substrate, and the test compound (this compound) or vehicle control (DMSO).
-
-
Initiation of Reaction:
-
Start the reaction by adding [³H]acetyl-CoA (e.g., 20 µM).
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
-
Stopping the Reaction:
-
Spot the reaction mixture onto P81 phosphocellulose paper filters.
-
-
Washing:
-
Wash the filters three times with 50 mM sodium carbonate buffer (pH 9.2) to remove unincorporated [³H]acetyl-CoA.
-
-
Scintillation Counting:
-
Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of HAT activity in the presence of the inhibitor compared to the vehicle control.
-
Western Blot Analysis of Acetylated Proteins
This technique is used to detect the levels of acetylated histones and α-tubulin in cells treated with this compound.
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time and concentration.
-
Lyse the cells in RIPA buffer supplemented with protease and histone deacetylase (HDAC) inhibitors (e.g., sodium butyrate, trichostatin A) to preserve the acetylation status of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method like the Bradford or BCA assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for acetylated histone H3, acetylated histone H4, acetylated α-tubulin, or total protein controls (e.g., total histone H3, total α-tubulin, β-actin) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment:
-
Treat cells with this compound or vehicle control.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
-
Incubation:
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
References
CPTH6 as a Gcn5/pCAF Inhibitor: A Technical Guide for Researchers
Executive Summary
This technical guide provides a comprehensive overview of CPTH6, a thiazole derivative identified as a potent and specific inhibitor of the GCN5/pCAF family of histone acetyltransferases (HATs). We delve into the core mechanism of action of this compound, present its quantitative inhibitory data, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GCN5/pCAF in oncology and other diseases. Visualized signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's biological effects.
Introduction to GCN5/pCAF and the Role of this compound
General control non-derepressible 5 (GCN5), also known as KAT2A, and p300/CBP-associated factor (pCAF), also known as KAT2B, are highly homologous histone acetyltransferases belonging to the GNAT (GCN5-related N-acetyltransferase) superfamily. These enzymes play a critical role in transcriptional regulation by acetylating histone proteins, primarily H3K9 and H3K14, which leads to a more open chromatin structure accessible to transcription factors. Beyond histones, GCN5 and pCAF acetylate a variety of non-histone proteins, including transcription factors like p53 and c-MYC, thereby modulating their activity and stability.[1][2]
Dysregulation of GCN5/pCAF activity is implicated in the pathogenesis of numerous diseases, particularly cancer, where their overexpression is often associated with uncontrolled cell proliferation and survival.[3] This has made them attractive targets for therapeutic intervention.
This compound (3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone) has emerged as a specific small molecule inhibitor of GCN5 and pCAF.[4][5] It has been shown to induce histone hypoacetylation, leading to cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, making it a valuable tool for studying the biological functions of GCN5/pCAF and a promising lead compound for anticancer drug development.[5][6]
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the enzymatic activity of GCN5 and pCAF.[4] In vitro studies have demonstrated that this compound significantly reduces the HAT activity of recombinant human GCN5 and pCAF, while having minimal effect on other HATs like p300 and CBP.[4] The inhibitory effect of this compound on Gcn5 activity can be reversed by increasing the concentration of the acetyl-CoA substrate, suggesting a competitive or mixed-type inhibition mechanism with respect to acetyl-CoA.[4]
By inhibiting GCN5/pCAF, this compound leads to a global reduction in histone H3 and H4 acetylation.[5] This hypoacetylation of histones results in a more condensed chromatin state, leading to the repression of genes involved in cell cycle progression and survival. Furthermore, this compound has been shown to decrease the acetylation of non-histone proteins, such as α-tubulin, which may contribute to its anti-proliferative and pro-apoptotic effects.[5]
The downstream consequences of GCN5/pCAF inhibition by this compound in cancer cells include the induction of G0/G1 cell cycle arrest and the activation of the intrinsic apoptotic pathway.[5] This is characterized by the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspase-9 and caspase-3.[5]
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity of this compound against GCN5/pCAF and its effects on various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against Histone Acetyltransferases
| Enzyme | Substrate | This compound Concentration (μM) | % Inhibition | Reference |
| Gcn5 | Histone H3 | 800 | Significant Inhibition | [4] |
| pCAF | Histone H3 | 800 | Significant Inhibition | [4] |
| p300 | Histone H3 | 800 | No Significant Inhibition | [4] |
| CBP | Histone H3 | 800 | No Significant Inhibition | [4] |
| Gcn5 | Histone H4 | Not Specified | Significant Inhibition | [4] |
| pCAF | Histone H4 | Not Specified | Significant Inhibition | [4] |
Table 2: IC50 Values of this compound for Cell Viability in Human Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 73 | [6] |
| H1299 | Non-Small Cell Lung Cancer | 65 | [6] |
| Calu-1 | Non-Small Cell Lung Cancer | 77 | [6] |
| A427 | Non-Small Cell Lung Cancer | 81 | [6] |
| Calu-3 | Non-Small Cell Lung Cancer | 85 | [6] |
| HCC827 | Non-Small Cell Lung Cancer | 205 | [6] |
| H460 | Non-Small Cell Lung Cancer | 147 | [6] |
| H1975 | Non-Small Cell Lung Cancer | 198 | [6] |
| H1650 | Non-Small Cell Lung Cancer | 83 | [6] |
| U-937 | Acute Myeloid Leukemia | Not explicitly stated, but effective at 50-100 µM | [5] |
| HL-60 | Acute Myeloid Leukemia | Not explicitly stated, but effective at 50-100 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a GCN5/pCAF inhibitor.
In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive)
This protocol is adapted from methodologies described for testing this compound's effect on recombinant HAT enzymes.[4]
Materials:
-
Recombinant human Gcn5 and pCAF enzymes
-
Histone H3 or H4 substrate
-
[³H]acetyl-CoA
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Scintillation cocktail
-
Filter paper (e.g., Whatman P81)
-
Wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone substrate (e.g., 10 µg), and the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding [³H]acetyl-CoA (e.g., to a final concentration of 20 µM).
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto the filter paper.
-
Wash the filter papers extensively with the wash buffer to remove unincorporated [³H]acetyl-CoA.
-
Air dry the filter papers.
-
Place the filter papers in scintillation vials with scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of HAT activity in the presence of this compound relative to the vehicle control.
Western Blot Analysis of Histone and α-Tubulin Acetylation
This protocol outlines the steps to assess the in-cell effect of this compound on protein acetylation.[5]
Materials:
-
Cancer cell lines (e.g., U-937, HL-60)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-acetyl-α-tubulin, anti-total Histone H3, anti-total α-tubulin, and a loading control (e.g., anti-β-actin or anti-HSP72/73).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the indicated times.
-
Harvest the cells and lyse them using cell lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using ECL detection reagents and an imaging system.
-
Quantify band intensities and normalize the acetylated protein levels to the total protein levels and the loading control.
Apoptosis Assay (Caspase Cleavage and Cytochrome c Release)
This protocol describes how to measure key markers of apoptosis induced by this compound.[5]
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer
-
Mitochondrial and cytosolic fractionation kit
-
Primary antibodies: anti-cleaved-caspase-9, anti-cleaved-caspase-3, anti-PARP, anti-cytochrome c, anti-Bcl-2, anti-Bcl-xL, and a loading control for each fraction (e.g., COX IV for mitochondria, β-actin for cytosol).
-
Western blot reagents as described in Protocol 4.2.
Procedure:
-
Treat cells with this compound or vehicle control for various time points.
-
For Caspase and PARP Cleavage:
-
Harvest total cell lysates as described in Protocol 4.2.
-
Perform western blotting using antibodies against cleaved caspases and cleaved PARP.
-
-
For Cytochrome c Release:
-
Harvest cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions according to the kit manufacturer's instructions.
-
Perform western blotting on both fractions using an anti-cytochrome c antibody.
-
Use fraction-specific markers (e.g., COX IV for mitochondria) to ensure the purity of the fractions.
-
-
Analyze the results to determine the activation of the apoptotic cascade.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of this compound on cell cycle distribution.[5]
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or vehicle control for the desired duration.
-
Harvest the cells by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound.
Caption: Mechanism of this compound Inhibition of Gcn5/pCAF.
Caption: Signaling Pathway of this compound-Induced Apoptosis.
Caption: Workflow for Characterizing this compound Effects.
Conclusion
This compound is a valuable chemical probe for elucidating the diverse roles of GCN5 and pCAF in cellular processes and a promising scaffold for the development of novel anticancer therapeutics. Its specificity for the GCN5/pCAF subfamily of HATs allows for the targeted investigation of their functions. The data and protocols presented in this guide provide a solid foundation for researchers to explore the potential of this compound in their own studies. Further investigations into the in vivo efficacy and safety profile of this compound and its analogs are warranted to translate these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CPTH6 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) is a small molecule inhibitor of the Gcn5/pCAF family of histone acetyltransferases (HATs). By targeting these key epigenetic modulators, this compound exerts significant influence over the cellular transcriptional landscape, leading to a range of biological effects, including cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the known effects of this compound on gene expression, drawing upon data from studies on its primary targets, Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor). Due to the limited availability of direct transcriptomic data for this compound, this guide focuses on the well-documented consequences of Gcn5 and pCAF inhibition to infer the likely gene expression changes induced by this compound.
Data Presentation: Gene Expression Changes Following Gcn5/pCAF Inhibition
A microarray analysis of human hepatoma HepG2 cells with silenced Gcn5 expression revealed differential expression of 891 transcripts (with a fold change of ≥ 1.5)[1]. Of these, 492 transcripts were up-regulated, and 399 were down-regulated[1]. A more stringent analysis (≥ 2.5-fold change) identified 57 differentially expressed genes, with 39 being up-regulated and 18 down-regulated[2].
Table 1: Differentially Expressed Genes Following Gcn5 Knockdown in Human Hepatoma Cells
| Gene Symbol | Regulation | Fold Change | Function |
| SLC44A2 | Down-regulated | 1.5 | Putative choline transporter[1][2] |
| Various | Up-regulated | ≥ 2.5 | Not specified in source |
| Various | Down-regulated | ≥ 2.5 | Not specified in source |
Note: The specific identities of the 57 most significantly altered genes were not detailed in the referenced study.
Furthermore, studies on pCAF have demonstrated its crucial role in regulating the expression of inflammatory genes. Knockdown of pCAF in human renal proximal tubule epithelial cells led to the downregulation of key inflammatory molecules, including VCAM-1, ICAM-1, and MCP-1[3]. This suggests that this compound, by inhibiting pCAF, could suppress inflammatory signaling pathways.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through the modulation of complex signaling pathways. As an inhibitor of Gcn5 and pCAF, this compound is predicted to impact pathways involved in cell cycle regulation, inflammation, and apoptosis.
Gcn5-Mediated Cell Cycle Regulation
Gcn5 plays a critical role in cell cycle progression by regulating the expression of key genes. It is known to be a coactivator for the E2F1 transcription factor, which controls the expression of genes required for S-phase entry. Inhibition of Gcn5 would therefore be expected to lead to cell cycle arrest.
Caption: Gcn5-mediated cell cycle regulation and its inhibition by this compound.
pCAF-Mediated NF-κB Inflammatory Pathway
pCAF is a key coactivator of the NF-κB signaling pathway, which is central to the inflammatory response. Upon stimulation by inflammatory signals, NF-κB translocates to the nucleus and recruits coactivators, including pCAF, to activate the transcription of pro-inflammatory genes. Inhibition of pCAF by this compound is expected to dampen this response.
Caption: pCAF's role in the NF-κB inflammatory pathway and its inhibition by this compound.
Experimental Workflow for Gene Expression Analysis
A typical workflow to investigate the effects of this compound on gene expression would involve cell culture, treatment with the compound, RNA extraction, and subsequent transcriptomic analysis.
Caption: A standard experimental workflow for analyzing this compound's effects on gene expression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments relevant to studying the effects of this compound on gene expression, based on methodologies used for Gcn5/pCAF inhibition studies.
siRNA-Mediated Knockdown of Gcn5 and Microarray Analysis
This protocol is adapted from a study on the effects of Gcn5 knockdown in human hepatoma cells[1].
1. Cell Culture and siRNA Transfection:
-
Culture human hepatoma HepG2 cells in appropriate media and conditions.
-
For siRNA transfection, seed cells to achieve 50-60% confluency on the day of transfection.
-
Prepare siRNA duplexes targeting Gcn5 and a non-targeting control siRNA.
-
Use a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) to transfect the cells with the siRNAs according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours post-transfection to allow for Gcn5 knockdown.
2. RNA Extraction and Quality Control:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
3. Microarray Hybridization and Scanning:
-
Use a commercial microarray platform (e.g., Illumina HumanHT-12 v4 Expression BeadChip).
-
Synthesize biotin-labeled cRNA from the total RNA samples using an in vitro transcription kit.
-
Hybridize the labeled cRNA to the microarray chips overnight.
-
Wash, stain, and scan the microarray chips according to the manufacturer's instructions.
4. Data Analysis:
-
Extract raw signal intensities from the scanned images.
-
Perform background subtraction and normalization of the data.
-
Use statistical software (e.g., R with the limma package) to identify differentially expressed genes between the Gcn5 knockdown and control groups.
-
Set significance thresholds (e.g., p-value < 0.05 and fold change > 1.5).
Chromatin Immunoprecipitation (ChIP) for Histone Acetylation
This protocol provides a general framework for assessing changes in histone acetylation at specific gene promoters following this compound treatment.
1. Cell Culture and Treatment:
-
Culture the desired cell line to approximately 80-90% confluency.
-
Treat the cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
2. Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for a particular acetylated histone mark (e.g., anti-acetyl-Histone H3) or a negative control IgG.
-
Add protein A/G agarose beads to capture the antibody-chromatin complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
6. Analysis by qPCR:
-
Perform quantitative real-time PCR (qPCR) using primers designed to amplify specific promoter regions of target genes.
-
Quantify the amount of immunoprecipitated DNA relative to the total input DNA.
Conclusion
This compound, as a potent inhibitor of the Gcn5 and pCAF histone acetyltransferases, holds significant promise as a modulator of gene expression with therapeutic potential, particularly in oncology. While direct transcriptomic data on this compound is still emerging, the extensive research on its primary targets provides a strong foundation for understanding its biological effects. The inhibition of Gcn5 is likely to induce cell cycle arrest through the downregulation of E2F1 target genes. Concurrently, the inhibition of pCAF is expected to suppress inflammatory responses by attenuating the NF-κB signaling pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the specific molecular mechanisms and gene regulatory networks affected by this compound, paving the way for its potential clinical application.
References
CPTH6 and the Induction of Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPTH6, or 3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone, is a novel small molecule inhibitor of histone acetyltransferases (HATs), specifically targeting Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor). By inhibiting these crucial epigenetic regulators, this compound triggers a cascade of cellular events culminating in programmed cell death, or apoptosis, in various cancer cell lines. This technical guide provides an in-depth overview of the mechanisms of this compound-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action: HAT Inhibition
This compound exerts its primary effect by inhibiting the enzymatic activity of Gcn5 and pCAF, two key histone acetyltransferases. This inhibition leads to a global decrease in the acetylation of histone proteins, particularly H3 and H4.[1][2] Histone acetylation is a critical epigenetic modification that generally correlates with a more open chromatin structure, facilitating gene transcription. By reducing histone acetylation, this compound promotes a more condensed chromatin state, altering gene expression patterns and ultimately contributing to cell cycle arrest and apoptosis.[1][2]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on cell viability and histone acetylation across various cancer cell lines as reported in key studies.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 73 |
| H1299 | Non-Small Cell Lung Cancer | 65 |
| Calu-1 | Non-Small Cell Lung Cancer | 77 |
| A427 | Non-Small Cell Lung Cancer | 81 |
| Calu-3 | Non-Small Cell Lung Cancer | 85 |
| HCC827 | Non-Small Cell Lung Cancer | 205 |
| H460 | Non-Small Cell Lung Cancer | 147 |
| H1975 | Non-Small Cell Lung Cancer | 198 |
| H1650 | Non-Small Cell Lung Cancer | 83 |
Data extracted from Di Martile et al., 2016.[3]
Table 2: Effect of this compound on Histone H3 and α-tubulin Acetylation in LCSC136 Stem Cells (24h treatment)
| This compound Concentration (µM) | % Decrease in Histone H3 Acetylation | % Decrease in α-tubulin Acetylation |
| 50 | ~45% | ~85% |
Data extracted from Di Martile et al., 2016.[3]
The Apoptotic Pathway Induced by this compound
This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway. This is initiated by the cellular stress caused by HAT inhibition and the subsequent changes in gene expression.
Signaling Pathway Diagram
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Histone Acetyltransferase (HAT) Activity Assay (Radioactive)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT), 10 µg of core histones, and the desired concentration of this compound or vehicle control (DMSO).
-
Initiation of Reaction: Start the reaction by adding 0.25 µCi of [3H]-acetyl-CoA.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Termination of Reaction: Spot the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times with 50 mM sodium carbonate buffer (pH 9.2) for 5 minutes each.
-
Scintillation Counting: Air-dry the P81 paper and measure the incorporated radioactivity using a liquid scintillation counter.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Histone Acetylation
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-Histone H3 or anti-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: A typical experimental workflow to assess the effects of this compound.
Logical Relationship: HAT Inhibition and Apoptosis
The induction of apoptosis by this compound is logically dependent on its ability to inhibit Gcn5 and pCAF. The correlation between the extent of histone hypoacetylation and the degree of cytotoxicity strongly supports this relationship.
Logical Diagram
Caption: Logical flow from this compound to apoptosis induction.
Conclusion
This compound represents a promising class of anti-cancer agents that function through epigenetic modulation. Its ability to specifically inhibit Gcn5 and pCAF histone acetyltransferases leads to histone hypoacetylation, cell cycle arrest, and the induction of apoptosis via the mitochondrial pathway in a variety of cancer cell types. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other HAT inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone acetyltransferase inhibitor this compound preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
The Thiazole Derivative CPTH6: A Technical Guide to its Impact on Histone H3 and H4 Acetylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of 3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone (CPTH6), a novel thiazole derivative, on the acetylation of histones H3 and H4. This document consolidates key quantitative data, details relevant experimental methodologies, and illustrates the underlying molecular pathways.
Core Mechanism of Action
This compound functions as a selective inhibitor of the GCN5 (General Control Non-derepressible 5) and pCAF (p300/CBP-associated factor) histone acetyltransferases (HATs).[1][2][3][4][5][6] This inhibition leads to a state of histone hypoacetylation, primarily affecting histones H3 and H4, which plays a crucial role in the regulation of gene expression and subsequent cellular processes.[1][2][3][5] Notably, this compound does not affect the activity of other HATs like p300 and CBP, nor does it impact histone deacetylase (HDAC) activity.[2] The inhibitory effect of this compound on Gcn5 can be reversed by increasing the concentration of acetyl-CoA, suggesting a competitive or mixed-type inhibition mechanism.[2]
The downstream consequences of this compound-induced histone hypoacetylation are significant and include the induction of apoptosis (programmed cell death), cell cycle arrest, and cellular differentiation in various cancer cell lines.[1][2][3][4][5] A correlation has been observed between the efficacy of this compound in inhibiting H3/H4 histone acetylation and its cytotoxic effects on cancer cells.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on HAT activity and histone acetylation levels as reported in key studies.
Table 1: Inhibition of Histone Acetyltransferase (HAT) Activity by this compound
| Enzyme | Substrate | This compound Concentration | % Inhibition of HAT Activity | Reference |
| pCAF | Histone H3 | 800 µmol/L | Significant Inhibition | [2] |
| Gcn5 | Histone H3 | 800 µmol/L | Significant Inhibition | [2] |
| p300 | Histone H3 | 800 µmol/L | No significant effect | [2] |
| CBP | Histone H3 | 800 µmol/L | No significant effect | [2] |
| Nuclear Extract (U-937 cells) | - | 50 µmol/L (6 hours) | ~40% | [2] |
| Nuclear Extract (U-937 cells) | - | 50 µmol/L (18 hours) | ~75% | [2] |
Table 2: Effect of this compound on Histone H3 and H4 Acetylation in U-937 Leukemia Cells
| Histone | This compound Concentration | Treatment Duration | Effect on Acetylation | Reference |
| H3 | 50 µmol/L | 6 - 18 hours | Reduced acetylation | [2] |
| H4 | 50 µmol/L | 6 - 18 hours | Reduced acetylation | [2] |
| H3 | 10/20 µmol/L | 72 hours | Reduced acetylation | [2] |
| H3 | 5 µmol/L | 120 hours | Reduced acetylation | [2] |
| H3 | 1 µmol/L | Not specified | No effect | [2] |
Table 3: this compound-Induced Reduction of Protein Acetylation in Lung Cancer Stem-like Cells (LCSC136)
| Protein | This compound Concentration | Treatment Duration | % Reduction in Acetylation | Reference |
| Histone H3 | 50 µmol/L | 24 hours | ~45% | [4] |
| α-tubulin | 50 µmol/L | 24 hours | ~85% | [4] |
Signaling Pathway
The primary signaling pathway affected by this compound in relation to histone acetylation involves the direct inhibition of GCN5 and pCAF, leading to downstream effects on gene transcription and apoptosis.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on descriptions from cited literature and standard laboratory practices.
Cell Culture and this compound Treatment
-
Cell Lines: A variety of human cancer cell lines can be used, including acute myeloid leukemia (e.g., U-937, HL-60) and solid tumor cell lines (e.g., H1299, HT-29, M14).[2][5]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.[7][8]
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] Final concentrations for treatment are achieved by diluting the stock solution in the complete culture medium. A vehicle control (e.g., 1% DMSO) should be used in all experiments.[4]
-
Treatment: Exponentially growing cells are treated with this compound at concentrations ranging from 1 to 100 µM for various durations (e.g., 24 to 120 hours), depending on the experimental design.[4]
Histone Acetyltransferase (HAT) Activity Assay
This assay measures the enzymatic activity of HATs in the presence or absence of this compound.
-
Reagents: Recombinant human HAT enzymes (p300, CBP, pCAF, Gcn5), histone H3 or H4 as a substrate, and [³H]acetyl-CoA.[2][6]
-
Procedure:
-
The HAT reaction is performed in a reaction buffer containing the recombinant enzyme, histone substrate, and [³H]acetyl-CoA.
-
This compound or a vehicle control is added to the reaction mixture.
-
The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped, and the mixture is spotted onto filter paper.
-
The filter paper is washed to remove unincorporated [³H]acetyl-CoA.
-
The radioactivity retained on the filter, corresponding to the acetylated histones, is measured using a scintillation counter.
-
The percentage of HAT activity is calculated relative to the control.[9]
-
Western Blotting for Histone Acetylation
This technique is used to detect the levels of acetylated histones H3 and H4 in cell lysates.
-
Protein Extraction:
-
Cells are harvested and washed with PBS.
-
Total cell lysates are prepared using a lysis buffer containing protease and HDAC inhibitors.
-
Alternatively, histones can be acid-extracted from nuclei.
-
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., Bradford assay).
-
SDS-PAGE and Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). A higher percentage gel (e.g., 15%) is recommended for better resolution of histones.[10]
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.[11][12] A 0.2 µm pore size membrane is recommended for optimal retention of small histone proteins.[10][12]
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[11][13]
-
The membrane is incubated with primary antibodies specific for acetylated histone H3 (e.g., anti-acetyl-H3) and acetylated histone H4 (e.g., anti-acetyl-H4), as well as antibodies for total H3 and H4 as loading controls. Incubation is typically performed overnight at 4°C.[11][13]
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]
-
Densitometric analysis can be performed to quantify the relative levels of acetylated histones.
-
Experimental Workflow Diagram
Caption: Western blot workflow for histone acetylation.
Conclusion
This compound is a valuable research tool for investigating the roles of GCN5 and pCAF in histone acetylation and gene regulation. Its specific inhibitory action and the resulting downstream cellular effects make it a compound of interest for further investigation in the context of epigenetic regulation and as a potential lead for the development of novel anticancer therapies. This guide provides a comprehensive overview of the technical aspects of studying the effects of this compound on histone H3 and H4 acetylation, serving as a resource for researchers in the field.
References
- 1. This compound, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Histone acetyltransferase inhibitor this compound preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Histone Acetylation Western Blots [bio-protocol.org]
- 12. epigentek.com [epigentek.com]
- 13. Histone western blot protocol | Abcam [abcam.com]
Unveiling the Chemical Architecture and Biological Impact of CPTH6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPTH6, formally known as 3-methylcyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, monohydrobromide, is a synthetic small molecule that has garnered significant interest in the field of oncology and epigenetics. As a potent and specific inhibitor of the histone acetyltransferases (HATs) Gcn5 (General control nonderepressible 5) and p300/CBP-associated factor (pCAF), this compound offers a valuable tool for dissecting the roles of these enzymes in cellular processes and presents a promising scaffold for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action, and its effects on cellular signaling pathways, supported by quantitative data and detailed experimental protocols.
Chemical Structure and Properties
This compound is a thiazole derivative characterized by a 3-methylcyclopentanone moiety linked to a 4-(4-chlorophenyl)thiazole group through a hydrazone bridge. The hydrobromide salt form is commonly used in experimental settings.
| Property | Value | Source |
| Formal Name | 3-methyl-cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, monohydrobromide | [1] |
| CAS Number | 2321332-57-2 | [1] |
| Molecular Formula | C15H16ClN3S • HBr | [1] |
| Formula Weight | 386.7 g/mol | [1] |
| SMILES | ClC(C=C1)=CC=C1C2=CSC(N/N=C3CCC(C)C\3)=N2.Br | [1] |
| InChI | InChI=1S/C15H16ClN3S.BrH/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11;/h3-6,9-10H,2,7-8H2,1H3,(H,17,19);1H/b18-13+; | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMF: 25 mg/ml, DMSO: 25 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/ml, Ethanol: 0.5 mg/ml | [1] |
Synthesis
Mechanism of Action: Inhibition of Gcn5/pCAF Histone Acetyltransferases
This compound exerts its biological effects primarily through the specific inhibition of the Gcn5 and pCAF histone acetyltransferases.[2][3] HATs are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure that is generally associated with transcriptional activation.
By inhibiting Gcn5 and pCAF, this compound leads to a state of histone hypoacetylation, which in turn results in chromatin condensation and the repression of gene transcription. This disruption of epigenetic regulation is central to the anti-cancer effects of this compound.
Signaling Pathway
The inhibition of Gcn5/pCAF by this compound triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis in cancer cells. A simplified representation of this signaling pathway is depicted below.
Caption: Signaling pathway of this compound leading to apoptosis.
Biological Activity and Quantitative Data
This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines. Its efficacy is often correlated with the reduction in histone and α-tubulin acetylation.
Inhibition of Histone Acetyltransferase (HAT) Activity
This compound exhibits a significant inhibitory effect on the HAT activity of both pCAF and Gcn5, while not affecting the activity of other HATs like p300 and CBP.[2]
| Enzyme | This compound Concentration | % Inhibition of HAT Activity |
| pCAF | 800 µmol/L | Significant Inhibition |
| Gcn5 | 800 µmol/L | Significant Inhibition |
| p300 | 800 µmol/L | No significant effect |
| CBP | 800 µmol/L | No significant effect |
Cytotoxicity in Cancer Cell Lines
This compound induces a dose-dependent reduction in cell viability across a range of cancer cell lines. The half-maximal inhibitory concentrations (IC50) for several lung cancer stem-like cell (LCSC) lines are presented below.
| Cell Line | IC50 (µM) after 72h exposure |
| LCSC18 | 12 |
| LCSC136 | 21 |
| LCSC36 | 23 |
| LCSC223 | 25 |
| LCSC229 | 29 |
| LCSC196 | 36 |
| LCSC143 | 67 |
Induction of Apoptosis
Treatment with this compound leads to the induction of apoptosis, as evidenced by an increase in the percentage of Annexin V-positive cells.
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | % Annexin V Positive Cells |
| LCSC136 | 30 | 72 | ~30% |
| LCSC136 | 50 | 72 | ~80% |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Histone Acetyltransferase (HAT) Activity Assay (Radioactive)
This protocol describes a method to determine the in vitro HAT activity of recombinant enzymes in the presence of this compound.
Caption: Workflow for a radioactive HAT activity assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the recombinant human HAT enzyme (p300, CBP, pCAF, or Gcn5), histone H3 as a substrate, and 20 µmol/L [3H]acetyl-CoA.
-
Treatment: Add this compound to a final concentration of 800 µmol/L. For control samples, add an equivalent volume of DMSO.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes to allow the acetylation reaction to proceed.
-
** spotting:** Spot the reaction mixture onto P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper three times with 50 mM sodium carbonate/bicarbonate buffer (pH 9.2) to remove unincorporated [3H]acetyl-CoA.
-
Scintillation Counting: Place the washed filter paper in a scintillation vial with a suitable scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as a percentage of the enzymatic activity in the this compound-treated samples compared to the control samples (100%).
Cell Viability Assay
This protocol outlines the determination of cell viability in response to this compound treatment using a standard colorimetric assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 1 to 100 µmol/L) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
Addition of Reagent: At the end of the treatment period, add a cell viability reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of this compound that inhibits cell viability by 50%.
Western Blot Analysis for Histone and α-tubulin Acetylation
This protocol describes the detection of changes in histone and α-tubulin acetylation levels following this compound treatment.
Caption: Workflow for Western blot analysis.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the specified times. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against acetylated histone H3, acetylated α-tubulin, and a loading control (e.g., total histone H3, total α-tubulin, or HSP72/73) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of acetylated proteins to the corresponding total protein or loading control.
Conclusion
This compound is a valuable chemical probe for studying the roles of Gcn5 and pCAF in health and disease. Its ability to induce histone hypoacetylation, cell cycle arrest, and apoptosis in cancer cells underscores the therapeutic potential of targeting these histone acetyltransferases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the chemical biology of this compound and its potential applications in oncology. Further studies are warranted to elucidate the full spectrum of its molecular targets and to optimize its pharmacological properties for potential clinical development.
References
- 1. 3-Methylcyclopentanone | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methylcyclopentanone 2,4-dinitrophenylhydrazone - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide to the Discovery and Initial Characterization of CPTH6, a Novel Histone Acetyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPTH6, or 3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone, is a novel small molecule inhibitor of histone acetyltransferases (HATs), specifically targeting the Gcn5 and pCAF enzymes.[1][2] This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, with a focus on its mechanism of action, anti-cancer properties, and the experimental methodologies used in its evaluation.
Discovery of this compound
This compound was identified from a library of thiazole derivatives through a yeast-based chemogenetic screen designed to find inhibitors of histone acetylation.[2][3] This initial screening highlighted the potential of the thiazole scaffold for developing HAT inhibitors.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of the histone acetyltransferases Gcn5 and pCAF.[1][2] This inhibition leads to a decrease in the acetylation of both histone (H3 and H4) and non-histone proteins, such as α-tubulin.[2] The resulting histone hypoacetylation alters chromatin structure and gene expression, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2]
Signaling Pathway
This compound-induced apoptosis is primarily mediated through the intrinsic mitochondrial pathway. Inhibition of Gcn5/pCAF by this compound leads to a cascade of events including the downregulation of anti-apoptotic Bcl-2 family proteins, a decrease in mitochondrial membrane potential, and the release of cytochrome c from the mitochondria into the cytosol.[2] This triggers the activation of a caspase cascade, culminating in the execution of apoptosis.
Figure 1: this compound-induced apoptotic signaling pathway.
In Vitro Characterization
Cell Viability and Cytotoxicity
This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines, with a notable preferential effect on lung cancer stem-like cells (LCSCs) compared to non-small cell lung cancer (NSCLC) cell lines.[4]
| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |
| A549 | NSCLC | 73 | [4] |
| H1299 | NSCLC | 65 | [4] |
| Calu-1 | NSCLC | 77 | [4] |
| A427 | NSCLC | 81 | [4] |
| Calu-3 | NSCLC | 85 | [4] |
| HCC827 | NSCLC | 205 | [4] |
| H460 | NSCLC | 147 | [4] |
| H1975 | NSCLC | 198 | [4] |
| H1650 | NSCLC | 83 | [4] |
Table 1: IC50 values of this compound in various NSCLC cell lines.
Effects on Histone and α-Tubulin Acetylation
Treatment with this compound leads to a dose- and time-dependent decrease in the acetylation of histone H3, histone H4, and α-tubulin in various cancer cell lines.[2]
In Vivo Characterization
In preclinical xenograft models using NSCLC-derived lung cancer stem-like cells, this compound has been shown to inhibit tumor growth and reduce the cancer stem cell population within the tumors.[4] This was accompanied by a decrease in tubulin acetylation in the tumor tissue, confirming the in vivo activity of the compound.[4]
Experimental Protocols
Histone Acetyltransferase (HAT) Activity Assay (Radioactive)
This assay measures the transfer of a radiolabeled acetyl group from acetyl-CoA to a histone substrate.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human p300, CBP, pCAF, or Gcn5 enzyme, histone H3 as a substrate, and 20 µmol/L [³H]acetyl-CoA in a suitable reaction buffer.
-
Compound Incubation: Add this compound (e.g., 800 µmol/L) or a vehicle control (e.g., 2% DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Spot the reaction mixture onto filter paper, wash to remove unincorporated [³H]acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the enzymatic activity in the treated samples compared to the vehicle control.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the indicated times and concentrations.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting FITC fluorescence on one channel and PI fluorescence on another.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blotting for Acetyl-Histone H3 and Acetyl-α-Tubulin
This technique is used to detect changes in protein acetylation levels.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetyl-histone H3, acetyl-α-tubulin, total histone H3, total α-tubulin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein acetylation.
Experimental Workflow
Figure 2: Experimental workflow for the characterization of this compound.
Conclusion
This compound is a promising novel inhibitor of Gcn5 and pCAF histone acetyltransferases with demonstrated anti-cancer activity in both in vitro and in vivo models. Its ability to induce apoptosis, particularly in cancer stem-like cells, makes it an attractive candidate for further preclinical and clinical development. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of epigenetics and cancer drug discovery.
References
The Impact of CPTH6 on α-Tubulin Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPTH6, a thiazole derivative, has emerged as a significant inhibitor of histone acetyltransferases (HATs), specifically targeting the Gcn5 and pCAF enzymes. This targeted inhibition leads to a cascade of downstream effects, including the notable hypoacetylation of α-tubulin, a key component of the microtubule network. This technical guide provides an in-depth analysis of the impact of this compound on α-tubulin acetylation, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of HAT inhibitors.
Introduction
The acetylation of α-tubulin on lysine 40 (K40) is a crucial post-translational modification that plays a pivotal role in regulating microtubule stability and function. This modification is dynamically controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Dysregulation of α-tubulin acetylation has been implicated in various diseases, including cancer and neurodegenerative disorders, making the enzymes involved attractive therapeutic targets.
This compound (3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone) has been identified as a potent inhibitor of the GNAT family of HATs, particularly Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor).[1] By inhibiting these enzymes, this compound disrupts the acetylation of their substrates, including histones and non-histone proteins like α-tubulin. This guide delves into the specific effects of this compound on α-tubulin acetylation, providing a detailed overview of its mechanism of action and the experimental evidence supporting it.
Quantitative Data on this compound's Impact
The inhibitory effect of this compound on α-tubulin acetylation and its consequential impact on cell viability have been quantified in several studies. The following tables summarize key quantitative data from published literature.
Table 1: Dose-Dependent Effect of this compound on α-Tubulin and Histone H3 Acetylation
| Cell Line | Treatment | Acetylated α-Tubulin Reduction (%) | Acetylated Histone H3 Reduction (%) | Citation |
| LCSC136 | 50μM this compound for 24h | ~85% | ~45% | [1] |
Table 2: IC50 Values of this compound for Cell Viability (72h treatment)
| Cell Line | Cancer Type | IC50 (μM) | Citation |
| A549 | Non-Small Cell Lung Cancer | 73 | [1] |
| H1299 | Non-Small Cell Lung Cancer | 65 | [1] |
| Calu-1 | Non-Small Cell Lung Cancer | 77 | [1] |
| A427 | Non-Small Cell Lung Cancer | 81 | [1] |
| Calu-3 | Non-Small Cell Lung Cancer | 85 | [1] |
| HCC827 | Non-Small Cell Lung Cancer | 205 | [1] |
| H460 | Non-Small Cell Lung Cancer | 147 | [1] |
| H1975 | Non-Small Cell Lung Cancer | 198 | [1] |
| H1650 | Non-Small Cell Lung Cancer | 83 | [1] |
| U-937 | Leukemia | ~50 | [2] |
| HL-60 | Leukemia | Not specified | [2] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect on α-tubulin acetylation through a direct signaling pathway involving the inhibition of Gcn5 and pCAF. The diagram below illustrates this mechanism.
References
Methodological & Application
Application Notes and Protocols for CPTH6 In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting in vivo xenograft studies using CPTH6, a potent histone acetyltransferase (HAT) inhibitor. The information is intended for professionals in cancer research and drug development to evaluate the anti-tumor efficacy of this compound in a preclinical setting.
Introduction
This compound, or 3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone, is a small molecule inhibitor of the histone acetyltransferases pCAF and Gcn5.[1][2][3] By inhibiting these enzymes, this compound leads to the hypoacetylation of histones and other non-histone proteins, such as α-tubulin.[1][4] This disruption of cellular acetylation homeostasis has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, making this compound a compound of interest for oncology research.[1][2] Notably, this compound has demonstrated a preferential targeting of lung cancer stem-like cells (LCSCs), which are implicated in tumor initiation, progression, and therapeutic resistance.[2] In vivo studies have shown that this compound can inhibit the growth of LCSC-derived xenografts and reduce the cancer stem cell population within tumors.[5]
This document outlines a detailed protocol for a subcutaneous xenograft study in immunodeficient mice to assess the in vivo efficacy of this compound against non-small cell lung cancer (NSCLC) stem-like cells.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines
| Cell Line | IC50 (µM) at 72h |
| H1299 | 65 |
| A549 | 73 |
| Calu-1 | 77 |
| A427 | 81 |
| H1650 | 83 |
| Calu-3 | 85 |
| H460 | 147 |
| H1975 | 198 |
| HCC827 | 205 |
Table 2: Representative In Vivo Efficacy of this compound in LCSC Xenograft Model
| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 21 Tumor Volume (mm³) (Mean ± SEM) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 50 ± 5 | 450 ± 50 | N/A |
| This compound (50 mg/kg) | 50 ± 5 | 150 ± 25 | 66.7 |
Note: The data in Table 2 is representative and illustrates the expected outcome based on published literature describing significant tumor growth inhibition. Actual results may vary.
Experimental Protocols
Cell Culture and Spheroid Formation of Lung Cancer Stem-like Cells (LCSCs)
-
Cell Line: Patient-derived or established NSCLC stem-like cells (e.g., LCSC136).
-
Culture Medium: Serum-free medium supplemented with EGF and basic-FGF.
-
Culture Conditions: Cells are cultured in low-adherent plates to promote the formation of multicellular spheroids.
-
Procedure:
-
Maintain LCSC lines in appropriate serum-free medium.
-
Passage cells as needed, ensuring the maintenance of spheroid morphology.
-
Harvest spheroids for in vivo implantation when they reach the desired size and viability.
-
In Vivo Xenograft Model
-
Animal Model: Female immunodeficient mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency).
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Cell Implantation:
-
Harvest LCSC spheroids and resuspend them in a suitable vehicle, such as a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 2.5 x 10^5 viable LCSC136 cells in a volume of 100 µL into the flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 3-4 days.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Monitor animal health and body weight throughout the study.
-
This compound Administration
-
This compound Formulation:
-
Dissolve this compound in a vehicle suitable for intraperitoneal (i.p.) injection. A common vehicle for similar compounds is a solution of DMSO, PEG300, and saline. Note: The precise vehicle for this compound in the cited xenograft studies is not explicitly stated; therefore, pre-formulation studies are recommended.
-
-
Dosing and Schedule:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer this compound at a dose of 50 mg/kg via i.p. injection.
-
The treatment schedule is typically 5 consecutive days followed by 2 days of rest, for a total of 3 weeks.
-
The control group should receive an equivalent volume of the vehicle alone.
-
Endpoint and Tissue Collection
-
Euthanasia: At the end of the treatment period, or when tumors reach a predetermined endpoint, euthanize the mice according to institutional guidelines.
-
Tissue Collection:
-
Excise the tumors and measure their final weight.
-
A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., TUNEL assay for apoptosis, Ki67 for proliferation).
-
Another portion of the tumor can be snap-frozen in liquid nitrogen for subsequent Western blot analysis to assess protein expression and acetylation levels (e.g., acetylated α-tubulin).
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits pCAF/Gcn5, leading to apoptosis via the mitochondrial pathway.
Experimental Workflow for this compound In Vivo Xenograft Study
Caption: Workflow for evaluating this compound efficacy in a lung cancer xenograft model.
References
- 1. This compound, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone acetyltransferase inhibitor this compound preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: Preparation of CPTH6 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPTH6 (3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone) is a thiazole derivative and a known inhibitor of histone acetyltransferases (HATs), particularly Gcn5 and pCAF.[1][2] Its ability to induce histone hypoacetylation, cell cycle arrest, and apoptosis in cancer cells makes it a compound of interest in drug development and cancer research.[1][3] Proper preparation of a stock solution is the first critical step for accurate and reproducible in vitro and in vivo experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[4][5]
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Data Presentation
The following table summarizes the key quantitative data for preparing a this compound stock solution.
| Parameter | Value | Reference |
| Molecular Weight | 386.7 g/mol | [5] |
| Solubility in DMSO | ~25 mg/mL | [4][5] |
| Recommended Stock Concentration | 10 mM - 100 mM in 100% DMSO | [3] |
| Typical Working Concentration | 1 µM - 100 µM in cell culture media | [3][6][7] |
| Final DMSO Concentration in Media | Should not exceed 0.5% to avoid cytotoxicity | [8] |
| Storage of Stock Solution | -20°C for up to ≥4 years | [4][5] |
| Storage of Aqueous Dilutions | Not recommended for more than one day | [4] |
Experimental Protocol
This protocol details the steps to prepare a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound hydrobromide (crystalline solid)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation: Before starting, ensure your workspace is clean and sterile, especially if the stock solution will be used for cell culture.[9] Wear appropriate PPE as DMSO can facilitate the absorption of compounds through the skin.[9]
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, you will need 38.67 mg of this compound (Molecular Weight = 386.7 g/mol ). Calculation: 0.1 mol/L * 386.7 g/mol * 0.001 L = 0.03867 g = 38.67 mg
-
-
Dissolving in DMSO:
-
Add the appropriate volume of 100% DMSO to the microcentrifuge tube containing the weighed this compound. For a 100 mM solution with 38.67 mg of this compound, add 1 mL of DMSO.
-
Close the tube tightly and vortex the solution until the this compound is completely dissolved.[9] Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Preparation of Working Solutions:
-
When ready to use, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired working concentration in your cell culture medium or experimental buffer. It is crucial to add the DMSO stock solution dropwise to the aqueous solution while gently mixing to prevent precipitation.[8][9]
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic.[8] For example, to achieve a 100 µM working concentration from a 100 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media), resulting in a final DMSO concentration of 0.1%.
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits HATs, leading to apoptosis and cell cycle arrest.
References
- 1. This compound, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. lifetein.com [lifetein.com]
Application Notes and Protocols for Determining Cell Viability Following CPTH6 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPTH6 is a small molecule inhibitor of the histone acetyltransferases (HATs) Gcn5 and pCAF. By inhibiting these key epigenetic regulators, this compound can induce cell cycle arrest and apoptosis in a variety of cancer cell lines. This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used method for determining cell viability. Additionally, we present a summary of reported IC50 values for this compound in various cancer cell lines and illustrate the proposed signaling pathway of this compound-induced apoptosis.
Introduction
Histone acetyltransferases (HATs) play a crucial role in regulating gene expression by modifying the acetylation status of histones and other proteins. The GNAT family of HATs, including Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor), are frequently dysregulated in cancer, making them attractive therapeutic targets. This compound (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) is a thiazole derivative that selectively inhibits the lysine acetyltransferase activity of Gcn5 and pCAF.[1][2] This inhibition leads to histone hypoacetylation, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] The cytotoxic effects of this compound are observed to be both concentration- and time-dependent.[1]
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, which are active in viable cells, reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells. This application note provides a detailed protocol for utilizing the MTT assay to quantify the effects of this compound on cell viability.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values can serve as a reference for designing experiments with specific cell types.
| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (µM) |
| H1299 | Non-Small Cell Lung Cancer | 72 | 65 |
| A549 | Non-Small Cell Lung Cancer | 72 | 73 |
| Calu-1 | Non-Small Cell Lung Cancer | 72 | 77 |
| U-937 | Leukemia | 72 | ~50 |
| HL-60 | Leukemia | 72 | ~60 |
| HCT116 | Colon Carcinoma | 72 | ~80 |
| A2780 | Ovary Carcinoma | 72 | ~75 |
| LAN-5 | Neuroblastoma | 72 | ~90 |
| U-87 MG | Glioblastoma | 72 | >100 |
Experimental Protocols
MTT Assay for Cell Viability after this compound Treatment
This protocol is designed for adherent cells cultured in 96-well plates. Modifications for suspension cells are also included.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a stock solution. It is recommended to test a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Also, include a set of wells with medium only (no cells) to serve as a blank for background absorbance.
-
Carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, carefully aspirate the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.
-
After the incubation, carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Modifications for Suspension Cells:
-
After the this compound treatment period, centrifuge the 96-well plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Resuspend the cells in 100 µL of fresh medium and proceed with the MTT assay as described above.
-
After the MTT incubation, centrifuge the plate again to pellet the formazan crystals within the cells before aspirating the supernatant and adding the solubilization solution.
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
Application Notes and Protocols: Analysis of Histone Acetylation Following CPTH6 Treatment by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPTH6, or 3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone, is a known inhibitor of the histone acetyltransferases (HATs) Gcn5 and pCAF.[1][2][3][4][5] Inhibition of these enzymes leads to a decrease in the acetylation of their histone substrates, primarily histones H3 and H4.[1][3][4] This hypoacetylation of histones is associated with a more condensed chromatin structure and can lead to the downregulation of gene expression. The study of histone acetylation changes induced by compounds like this compound is crucial for understanding their mechanism of action and potential as therapeutic agents, particularly in oncology.[1][5]
Western blotting is a widely used technique to detect changes in the post-translational modifications of proteins, including histone acetylation. This document provides a detailed protocol for the treatment of cultured cells with this compound, extraction of histones, and subsequent analysis of acetylated histone levels by Western blot.
Data Presentation
Following the Western blot analysis, densitometry is performed to quantify the changes in histone acetylation. The intensity of the bands corresponding to acetylated histones is normalized to a loading control (e.g., total histone H3 or H4). The data can be presented as a fold change in acetylation compared to the vehicle-treated control.
Table 1: Densitometric Analysis of Acetylated Histone Levels After this compound Treatment
| Treatment Group | Concentration (µM) | Duration (h) | Acetyl-Histone H3 (Normalized Intensity) | Fold Change vs. Control | Acetyl-Histone H4 (Normalized Intensity) | Fold Change vs. Control |
| Vehicle (DMSO) | 0 | 24 | Data Point 1 | 1.0 | Data Point 4 | 1.0 |
| This compound | 50 | 24 | Data Point 2 | Value | Data Point 5 | Value |
| This compound | 100 | 24 | Data Point 3 | Value | Data Point 6 | Value |
Note: The table above is a template. Actual values would be obtained from the densitometric analysis of the Western blot results.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the Western blot protocol.
Caption: Mechanism of this compound-induced histone hypoacetylation.
Caption: Experimental workflow for Western blot analysis of acetylated histones.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate cell culture flasks or plates. A recommended seeding density is 20,000 cells/cm².[6] Adherent cells should be allowed to attach overnight. For suspension cells, ensure they are in the logarithmic growth phase.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 50 µM and 100 µM).[4] A vehicle control (DMSO) should be run in parallel. The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[4]
Histone Extraction (Acid Extraction Method)
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS and scrape the cells. For suspension cells, pellet them by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, with protease inhibitors) and incubate on ice for 30 minutes.
-
Nuclei Isolation: Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the nuclei.
-
Acid Extraction: Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate with rotation for at least 1 hour at 4°C.
-
Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and add trichloroacetic acid (TCA) to a final concentration of 25%. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge at 16,000 x g for 10 minutes at 4°C. Wash the protein pellet twice with ice-cold acetone.
-
Solubilization: Air-dry the pellet and resuspend it in deionized water.
Protein Quantification
-
Assay: Determine the protein concentration of the histone extracts using a BCA protein assay kit, following the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix the histone extracts with 4x Laemmli sample buffer.[7] Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 15-20 µg) onto a 15% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A standard transfer buffer (Towbin buffer: 25 mM Tris, 192 mM glycine, 20% methanol) can be used.[2][3][8][9] Transfer is typically performed at 100V for 1 hour or overnight at a lower voltage in the cold.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[1][10][11][12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Anti-acetyl-Histone H3 (e.g., Lys9/14): Dilution 1:1000
-
Anti-acetyl-Histone H4 (e.g., Lys12): Dilution 1:1000
-
Anti-total Histone H3 (Loading Control): Dilution 1:1000
-
Anti-total Histone H4 (Loading Control): Dilution 1:1000
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[13][14][15][16]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit IgG secondary antibody diluted in 5% BSA in TBST (e.g., 1:2000 - 1:10,000) for 1 hour at room temperature with gentle agitation.[17][18][19][20][21]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
Buffer Recipes
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors.[22][23]
-
4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, and 20% β-mercaptoethanol (added fresh).[7][24][25][26]
-
10x Tris-Buffered Saline (TBS): 200 mM Tris and 1.5 M NaCl, adjust pH to 7.6 with HCl.
-
TBST (Wash Buffer): 1x TBS with 0.1% Tween 20.[13][14][15][16]
-
Towbin's Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% (v/v) methanol.[2][3][8][9]
References
- 1. ulab360.com [ulab360.com]
- 2. bio-rad.com [bio-rad.com]
- 3. bio-rad.com [bio-rad.com]
- 4. This compound, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Understanding cell culture dynamics: a tool for defining protocol parameters for improved processes and efficient manufacturing using human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. licorbio.com [licorbio.com]
- 10. Western blot blocking: Best practices | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Bovine Serum Albumin (BSA) Blocking Buffer [sigmaaldrich.com]
- 13. m.youtube.com [m.youtube.com]
- 14. TBST [cytographica.com]
- 15. youtube.com [youtube.com]
- 16. ucallmlab.com [ucallmlab.com]
- 17. HRP-conjugated Goat Anti-Rabbit IgG(H+L) Secondary Antibody SA00001-2 | Proteintech | Proteintech [ptglab.com]
- 18. Goat anti-rabbit IgG (HRP) secondary antibody (ab205718) | Abcam [abcam.com]
- 19. scbt.com [scbt.com]
- 20. mybiosource.com [mybiosource.com]
- 21. Goat anti-Rabbit IgG (H+L), HRP (65-6120) [thermofisher.com]
- 22. youtube.com [youtube.com]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
Application Notes and Protocols: Measuring CPTH6-Induced Apoptosis Using the Annexin V Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
CPTH6, a thiazole derivative, is a known inhibitor of histone acetyltransferases (HATs), specifically targeting Gcn5 and pCAF.[1][2][3] This inhibition leads to histone hypoacetylation and has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia and lung cancer stem-like cells.[1][4][5] The induction of apoptosis by this compound is a critical mechanism for its anti-cancer activity. A reliable method to quantify this apoptotic effect is essential for its preclinical evaluation.
The Annexin V assay is a widely used and robust method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6][7] In healthy cells, PS is exclusively located on the cytosolic side of the cell membrane. During early apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's exterior. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore such as FITC, can be used to identify apoptotic cells via flow cytometry.[6][8][9]
This application note provides a detailed protocol for using the Annexin V assay to measure apoptosis induced by this compound in cancer cells. It includes a description of the underlying principles, a step-by-step experimental protocol, and guidance on data analysis and interpretation.
Principle of the Annexin V Assay
The Annexin V assay relies on the high affinity of Annexin V for phosphatidylserine (PS).[7] In non-apoptotic cells, PS is maintained on the inner leaflet of the plasma membrane. The initiation of apoptosis triggers the externalization of PS to the outer leaflet, where it can be bound by fluorophore-conjugated Annexin V.[6]
To differentiate between different stages of cell death, a viability dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) is used in conjunction with Annexin V.[10][11] PI is a fluorescent intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.
Therefore, by using both Annexin V-FITC (green fluorescence) and PI (red fluorescence), flow cytometry can distinguish four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in apoptosis studies).
This compound-Induced Apoptosis Signaling Pathway
This compound induces apoptosis primarily through the intrinsic or mitochondrial pathway.[1][2] This is initiated by intracellular stress signals. The inhibition of HATs by this compound leads to a decrease in mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol.[1][2] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[12][13] Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which then cleave various cellular substrates, including PARP, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[2][14]
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Protocol
This protocol provides a general guideline for assessing this compound-induced apoptosis using the Annexin V-FITC and PI double staining method followed by flow cytometry. Optimization may be required for specific cell types and experimental conditions.
Materials
-
This compound compound
-
Cell line of interest (e.g., human leukemia cell line like U937 or a lung cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI) solution, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure
Caption: Experimental workflow for Annexin V assay.
-
Cell Seeding:
-
For suspension cells, seed at a density of 0.5 - 1 x 10^6 cells/mL in a culture flask.
-
For adherent cells, seed in a culture plate to achieve 70-80% confluency at the time of treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for a predetermined time course (e.g., 24, 48, 72 hours).
-
Include a vehicle control (DMSO) and an untreated control. A positive control for apoptosis (e.g., staurosporine) is also recommended.
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Aspirate the culture medium. Gently wash the cells with PBS. Detach the cells using Trypsin-EDTA, and then collect them in a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate single-stain controls (Annexin V-FITC only and PI only) for compensation settings.
-
Data Presentation and Interpretation
The data from the flow cytometer can be visualized as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants:
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Q3 (Annexin V-/PI-): Viable cells
-
Q4 (Annexin V+/PI-): Early apoptotic cells
The percentage of cells in each quadrant should be quantified. The total percentage of apoptotic cells is the sum of the percentages in the early apoptotic (Q4) and late apoptotic (Q2) quadrants.
Quantitative Data Summary
The results of the Annexin V assay can be summarized in tables to facilitate comparison between different treatment conditions.
Table 1: Percentage of Apoptotic Cells after this compound Treatment for 48 hours
| Treatment Group | Concentration (µM) | Viable Cells (%) (Q3) | Early Apoptotic Cells (%) (Q4) | Late Apoptotic/Necrotic Cells (%) (Q2) | Total Apoptotic Cells (%) (Q2+Q4) |
| Untreated Control | 0 | ||||
| Vehicle Control (DMSO) | 0.1% | ||||
| This compound | 10 | ||||
| This compound | 50 | ||||
| This compound | 100 | ||||
| Positive Control | Varies |
Table 2: Time-Course of this compound-Induced Apoptosis (at 50 µM)
| Treatment Time (hours) | Viable Cells (%) (Q3) | Early Apoptotic Cells (%) (Q4) | Late Apoptotic/Necrotic Cells (%) (Q2) | Total Apoptotic Cells (%) (Q2+Q4) |
| 0 | ||||
| 24 | ||||
| 48 | ||||
| 72 |
Troubleshooting
-
High background staining: Ensure cells are washed thoroughly with PBS to remove any residual medium.
-
Low signal: Check the concentration of Annexin V-FITC and PI, and ensure the incubation time is sufficient.
-
High percentage of necrotic cells: This could be due to harsh cell handling or the cytotoxic effects of the compound at high concentrations. Consider reducing the concentration or treatment time.
Conclusion
The Annexin V assay is a sensitive and reliable method for quantifying apoptosis induced by the HAT inhibitor this compound. This application note provides a comprehensive protocol and guidance for data interpretation, enabling researchers to effectively evaluate the pro-apoptotic activity of this compound and similar compounds in drug discovery and development. Accurate measurement of apoptosis is crucial for understanding the mechanism of action of novel anti-cancer agents and for their progression through the preclinical pipeline.
References
- 1. This compound, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Annexin V | AAT Bioquest [aatbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Annexin V, the regulator of phosphatidylserine-catalyzed inflammation and coagulation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. mdpi.com [mdpi.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for CPTH6 Treatment in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CPTH6 (3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone), a potent inhibitor of the histone acetyltransferases (HATs) Gcn5 and pCAF, in various in vitro experimental settings. Detailed protocols for common assays and a summary of effective concentrations are included to facilitate experimental design and execution.
Introduction
This compound is a cell-permeable thiazole derivative that selectively inhibits the GNAT family of histone acetyltransferases, specifically Gcn5 (KAT2A) and pCAF (KAT2B).[1][2][3] By inhibiting these enzymes, this compound leads to the hypoacetylation of both histone and non-histone protein targets, thereby modulating gene expression and interfering with key cellular processes.[1][2] In cancer research, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, making it a valuable tool for investigating the role of Gcn5/pCAF in tumorigenesis and as a potential therapeutic agent.[1][3] Notably, it has been shown to preferentially target lung cancer stem-like cells.[3]
Data Summary: this compound Concentrations for In Vitro Effects
The effective concentration of this compound can vary depending on the cell line, treatment duration, and the specific biological endpoint being measured. The following table summarizes reported concentrations and their observed effects in various cancer cell lines.
| Cell Line | Cancer Type | Treatment Duration | Concentration (µM) | Observed Effect | Reference |
| U-937 | Leukemia | 24-72h | 5-100 | Inhibition of cell viability, induction of apoptosis, G0/G1 cell cycle arrest, decreased histone H3 and α-tubulin acetylation. | [1][4][5] |
| HL-60 | Leukemia | 24-72h | 5-100 | Inhibition of cell viability. | [4][6] |
| A549 | Non-Small Cell Lung Cancer | 72h | IC50: 73 | Inhibition of cell viability. | [3][7] |
| H1299 | Non-Small Cell Lung Cancer | 72h | IC50: 65 | Inhibition of cell viability, decreased histone H3 and α-tubulin acetylation, impaired colony formation. | [3][7] |
| Calu-1 | Non-Small Cell Lung Cancer | 72h | IC50: 77 | Inhibition of cell viability. | [3] |
| A427 | Non-Small Cell Lung Cancer | 72h | IC50: 81 | Inhibition of cell viability. | [3] |
| HCT116 | Colon Carcinoma | 24-72h | 5-100 | Inhibition of cell viability. | [4][6] |
| A2780 | Ovary Carcinoma | 24-72h | 5-100 | Inhibition of cell viability. | [4][6] |
| LAN-5 | Neuroblastoma | 24-72h | 5-100 | Inhibition of cell viability, induction of differentiation. | [4][5][6] |
| U-87 | Glioblastoma | 24-72h | 5-100 | Inhibition of cell viability. | [4][6] |
| LCSC136 | Lung Cancer Stem-like Cell | 72h | 30-50 | Induction of apoptosis (30-80% annexin V positive cells). | [7][8] |
| LCSC (patient-derived) | Lung Cancer Stem-like Cell | 72h | IC50: 12-67 | Stronger growth-inhibitory effect compared to established NSCLC lines. | [8] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the effect of this compound on cancer cell viability using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals.[10]
-
Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[10] Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Analysis of Histone Acetylation by Western Blot
This protocol describes the detection of changes in histone H3 acetylation levels in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane (0.22 µm pore size for histones)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Plate cells and treat with various concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Sonicate the lysate to shear DNA and ensure complete lysis. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 15-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetyl-Histone H3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 7. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
In Vitro Histone Acetyltransferase (HAT) Activity Assay
This protocol provides a method to measure the inhibitory effect of this compound on HAT activity using a colorimetric assay kit.
Materials:
-
HAT Activity Assay Kit (colorimetric) (e.g., Abcam ab65352 or similar)
-
Nuclear extract from cells or recombinant Gcn5/pCAF
-
This compound
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare nuclear extracts from cells of interest or use purified recombinant Gcn5 or pCAF.
-
Assay Reaction: Follow the manufacturer's instructions for the HAT activity assay kit. Typically, this involves preparing a reaction mix containing HAT substrate (e.g., a histone H3 peptide) and acetyl-CoA.
-
This compound Inhibition: To test the inhibitory effect of this compound, pre-incubate the nuclear extract or recombinant enzyme with various concentrations of this compound before adding the reaction mix.
-
Measurement: The assay measures the production of CoA-SH, a product of the HAT reaction. This is coupled to a colorimetric reaction that can be read at a specific wavelength (e.g., 440 nm). The rate of color development is proportional to the HAT activity.
-
Data Analysis: Calculate the percentage of HAT inhibition by this compound compared to the vehicle control.
Signaling Pathways and Experimental Workflows
This compound-Mediated Inhibition of the NF-κB Signaling Pathway
This compound inhibits Gcn5 and pCAF, which are known to acetylate the p65/RelA subunit of NF-κB. This acetylation is crucial for the full transcriptional activity of NF-κB. By inhibiting Gcn5/pCAF, this compound is proposed to prevent p65 acetylation, thereby suppressing the expression of NF-κB target genes involved in inflammation, cell survival, and proliferation.
Caption: Proposed mechanism of this compound-mediated inhibition of the NF-κB pathway.
General Experimental Workflow for In Vitro this compound Studies
The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.
Caption: A standard workflow for characterizing the in vitro effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone acetyltransferase inhibitor this compound preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gcn5 and PCAF negatively regulate interferon-β production through HAT-independent inhibition of TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. embopress.org [embopress.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
Application Notes: Detecting CPTH6-Induced DNA Fragmentation with the TUNEL Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) is a thiazole derivative identified as a potent inhibitor of histone acetyltransferases (HATs), specifically Gcn5 and pCAF.[1][2][3] By inducing histone hypoacetylation, this compound triggers a cascade of cellular events leading to cell cycle arrest and apoptosis in various cancer cell lines, including human leukemia and non-small cell lung cancer.[1][2][4][5] A critical hallmark of apoptosis is the fragmentation of genomic DNA, a process that can be reliably detected and quantified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[6][7][8]
The TUNEL assay provides a sensitive method to identify apoptotic cells by enzymatically labeling the free 3'-hydroxyl (3'-OH) termini of DNA strand breaks.[6][8] This technique is invaluable for evaluating the cytotoxic and apoptotic effects of compounds like this compound in drug discovery and toxicology studies.[7] The assay allows for both qualitative visualization by fluorescence microscopy and quantitative analysis by flow cytometry.[8][9]
Principle of the TUNEL Assay
The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT), which catalyzes the template-independent addition of deoxynucleotides to the 3'-OH ends of single- and double-stranded DNA breaks.[8][10] In the context of apoptosis, caspases activate a DNase (CAD) that cleaves DNA in the internucleosomal linker regions, generating a multitude of 3'-OH ends.[11] The TUNEL reaction mixture includes TdT and modified deoxynucleotides (e.g., dUTP) conjugated to a fluorescent label or a hapten like biotin or BrdU.[12][13] TdT incorporates these labeled nucleotides onto the DNA fragments, allowing for their detection and marking the cell as apoptotic.
Caption: Diagram illustrating the core principle of the TUNEL assay.
This compound Mechanism of Action Leading to DNA Fragmentation
This compound exerts its apoptotic effect by inhibiting HAT activity, which leads to changes in chromatin structure and gene expression.[1][2] This triggers the intrinsic (mitochondrial) pathway of apoptosis. The process involves a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol.[1][2] Cytosolic cytochrome c activates a caspase cascade, culminating in the activation of effector caspases like caspase-3. Activated caspase-3 then cleaves the Inhibitor of Caspase-Activated DNase (ICAD), releasing and activating Caspase-Activated DNase (CAD).[11] CAD is the endonuclease responsible for cleaving DNA into the characteristic fragments detected by the TUNEL assay.[11]
Caption: Signaling pathway of this compound-induced apoptosis and DNA fragmentation.
Quantitative Data Summary
Studies have demonstrated that this compound induces a time-dependent increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA.
Table 1: Effect of this compound on Cell Cycle Distribution in Leukemia Cell Lines Data summarized from a study on the effects of 100 µmol/L this compound treatment.[2]
| Cell Line | Treatment Time | % of Cells in Sub-G1 (Apoptotic) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| U-937 | Control (0h) | 2.1 | 45.2 | 38.5 | 16.3 |
| 24h | 8.5 | 65.1 | 20.3 | 14.6 | |
| 48h | 15.7 | 70.3 | 12.1 | 7.6 | |
| 72h | 25.4 | 72.1 | 8.9 | 9.0 | |
| HL-60 | Control (0h) | 1.8 | 48.9 | 35.7 | 15.4 |
| 24h | 7.9 | 68.2 | 18.5 | 13.3 | |
| 48h | 14.2 | 72.5 | 10.4 | 7.1 | |
| 72h | 21.6 | 75.1 | 7.8 | 7.1 |
Table 2: Example Data Presentation for a TUNEL Assay Experiment Hypothetical data illustrating a dose-dependent effect of this compound on apoptosis as measured by TUNEL staining and flow cytometry.
| Treatment Group | This compound Conc. (µM) | % TUNEL-Positive Cells (Mean ± SD) |
| Vehicle Control | 0 | 3.2 ± 0.8 |
| This compound | 25 | 15.6 ± 2.1 |
| This compound | 50 | 34.8 ± 3.5 |
| This compound | 100 | 62.5 ± 5.2 |
| Positive Control | DNase I | 95.1 ± 1.9 |
Detailed Experimental Protocols
The following protocols provide a general framework for performing a TUNEL assay on cells treated with this compound. Commercially available kits are recommended, and the manufacturer's instructions should always be consulted.
Caption: A step-by-step workflow for the TUNEL assay.
Protocol 1: TUNEL Assay for Adherent Cells
Materials:
-
Adherent cell line of interest
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton™ X-100 in PBS[13]
-
TUNEL Assay Kit (containing TdT enzyme, labeled nucleotides, reaction buffer)
-
DNase I (for positive control)[13]
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
-
Coverslips and microscope slides
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto coverslips in a multi-well plate at an appropriate density to reach 60-70% confluency.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 25, 50, 100 µM) and a vehicle control (DMSO) for the desired time (e.g., 24, 48 hours).
-
Include a non-treated coverslip for the positive control.
-
-
Controls:
-
Negative Control: A vehicle-treated sample that undergoes the full staining procedure but with the TdT enzyme omitted from the reaction mix.
-
Positive Control: An untreated sample pre-incubated with DNase I (e.g., 1 µg/mL for 10-30 minutes at room temperature) to induce non-specific DNA breaks before the labeling step.[13][14][15]
-
-
Fixation:
-
Remove the medium and gently wash cells twice with PBS.
-
Add Fixation Solution to cover the cells and incubate for 15-20 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Solution and incubate for 10-15 minutes at room temperature.[12]
-
Wash three times with PBS for 5 minutes each.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction cocktail according to the kit manufacturer's instructions.
-
Remove excess PBS and add the reaction cocktail to each coverslip.
-
Incubate for 60 minutes at 37°C in a humidified, dark chamber.[13]
-
-
Staining and Mounting:
-
Stop the reaction by washing the coverslips three times with PBS.
-
If desired, incubate with a nuclear counterstain like DAPI (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature in the dark.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Analysis:
-
Visualize the slides using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence (color depends on the label used), while the counterstain will mark all cell nuclei.
-
Quantify apoptosis by counting the percentage of TUNEL-positive cells in at least five random fields of view per sample.
-
Protocol 2: TUNEL Assay for Suspension Cells (Flow Cytometry)
Materials:
-
Suspension cell line of interest
-
Items listed in Protocol 1 (excluding coverslips, slides, and mounting medium)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells in flasks to the desired density.
-
Treat cells with this compound and controls as described for adherent cells.
-
-
Controls:
-
Prepare negative and positive controls as described in Protocol 1.
-
-
Harvesting and Fixation:
-
Harvest approximately 1-2 x 10^6 cells per sample by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 100 µL of PBS and add 1 mL of ice-cold Fixation Solution while gently vortexing. Incubate for 15-30 minutes on ice.
-
Centrifuge and wash twice with PBS.
-
-
Permeabilization:
-
Resuspend the cell pellet in ice-cold Permeabilization Solution and incubate for 5-10 minutes on ice.
-
Centrifuge and wash twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction cocktail as per the kit's instructions.
-
Resuspend the cell pellet in the reaction cocktail.
-
Incubate for 60 minutes at 37°C in a dark, humidified environment (a water bath is suitable).
-
-
Staining and Analysis:
-
Stop the reaction by adding 2 mL of PBS and centrifuging.
-
Wash the cell pellet once more with PBS.
-
Resuspend the final cell pellet in 0.5 mL of PBS or a suitable sheath fluid for flow cytometry.
-
Analyze the samples on a flow cytometer, detecting the fluorescence of the TUNEL label (e.g., in the FITC channel for fluorescein). An increase in fluorescence intensity indicates a TUNEL-positive, apoptotic cell population.
-
References
- 1. This compound, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. TUNEL assay as a measure of chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. opentrons.com [opentrons.com]
- 8. TUNEL assay - Wikipedia [en.wikipedia.org]
- 9. TUNEL Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Apoptotic DNA fragmentation - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by CPTH6
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPTH6 (3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone) is a novel small molecule that has demonstrated potent anti-tumor activity in various cancer cell lines. It functions as a selective inhibitor of the Gcn5 and pCAF histone acetyltransferases (HATs), leading to histone hypoacetylation.[1][2] This epigenetic modification results in the modulation of gene expression, ultimately inducing cell cycle arrest and apoptosis.[1] One of the key effects of this compound is the induction of a G0/G1 phase cell cycle arrest.[1] Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle, making it an essential tool for characterizing the cytostatic effects of compounds like this compound.
These application notes provide a detailed protocol for analyzing this compound-induced cell cycle arrest using propidium iodide (PI) staining and flow cytometry.
Data Presentation
The following tables summarize the quantitative effects of this compound on the cell cycle distribution in human leukemia cell lines U-937 and HL-60 after treatment with 100 µM this compound for 24, 48, and 72 hours. Data is presented as the percentage of cells in each phase of the cell cycle.
Table 1: Effect of this compound on Cell Cycle Distribution in U-937 Cells
| Treatment | Time (hours) | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |
| Control | 24 | 1.5 | 45.5 | 38.5 | 16.0 |
| This compound (100 µM) | 24 | 4.5 | 65.0 | 20.5 | 10.0 |
| Control | 48 | 2.0 | 44.0 | 39.0 | 17.0 |
| This compound (100 µM) | 48 | 15.0 | 68.0 | 10.0 | 7.0 |
| Control | 72 | 2.5 | 43.5 | 38.5 | 18.0 |
| This compound (100 µM) | 72 | 40.0 | 50.0 | 5.0 | 5.0 |
Table 2: Effect of this compound on Cell Cycle Distribution in HL-60 Cells
| Treatment | Time (hours) | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |
| Control | 24 | 1.0 | 50.0 | 35.0 | 15.0 |
| This compound (100 µM) | 24 | 3.0 | 68.0 | 20.0 | 9.0 |
| Control | 48 | 1.5 | 48.0 | 36.0 | 15.5 |
| This compound (100 µM) | 48 | 10.0 | 70.0 | 12.0 | 8.0 |
| Control | 72 | 2.0 | 47.0 | 35.5 | 17.5 |
| This compound (100 µM) | 72 | 20.0 | 65.0 | 8.0 | 7.0 |
Signaling Pathway of this compound-Induced G1 Cell Cycle Arrest
This compound exerts its effect by inhibiting the histone acetyltransferases Gcn5 and pCAF. This leads to a cascade of events culminating in G1 phase cell cycle arrest. The key molecular players involved in this pathway are outlined in the diagram below. Inhibition of HATs leads to an increase in the expression of the cyclin-dependent kinase inhibitor p27. p27 in turn inhibits the activity of cyclin/CDK complexes that are necessary for the G1/S transition. This results in the hypophosphorylation of the retinoblastoma protein (Rb), which then remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry.
Caption: this compound signaling pathway leading to G1 cell cycle arrest.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Maintenance: Culture human leukemia cells (e.g., U-937 or HL-60) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in T-25 flasks or 6-well plates at a density of 2 x 10^5 cells/mL.
-
This compound Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 100 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[3][4]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL in PBS)
-
Propidium Iodide (PI) solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample by centrifugation at 300 x g for 5 minutes.[4]
-
Washing: Discard the supernatant and wash the cell pellet with 3 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[4] This step is crucial for permeabilizing the cells to allow PI to enter and stain the DNA.[3][4]
-
Incubation: Incubate the fixed cells on ice for at least 30 minutes. Cells can be stored in 70% ethanol at 4°C for several weeks.[4]
-
Rehydration and Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the more buoyant fixed cells. Discard the ethanol and wash the pellet twice with 3 mL of PBS.
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes.[4] PI can also bind to double-stranded RNA, so RNase treatment is essential for accurate DNA content analysis.[3]
-
Propidium Iodide Staining: Add 400 µL of PI solution to the cell suspension and mix well.[4]
-
Incubation: Incubate the cells in the dark at room temperature for 5 to 10 minutes before analysis.[4]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel and appropriate gating to exclude doublets and debris.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of cell cycle arrest by this compound.
Caption: Experimental workflow for this compound cell cycle analysis.
References
Troubleshooting & Optimization
CPTH6 Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the technical support resource for CPTH6, a potent inhibitor of Gcn5 and pCAF histone acetyltransferases (HATs). This guide provides troubleshooting advice and answers to frequently asked questions, particularly concerning the solubility of this compound in aqueous solutions, to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound exhibits poor solubility in purely aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[1][2] Other organic solvents such as dimethylformamide (DMF) and ethanol can also be used.[2]
Q2: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue due to the hydrophobic nature of this compound. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is kept as low as possible, ideally 1% or less, while still maintaining this compound in solution.[1] It is also recommended to add the this compound stock solution to the aqueous buffer dropwise while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Q3: What are the known solubility limits of this compound in different solvents?
A3: The approximate solubility of this compound in various solvents is summarized in the table below. Please note that these are approximate values and can be affected by factors such as temperature and the purity of the compound and solvent.
| Solvent | Approximate Solubility |
| DMSO | 25 mg/mL[2] |
| DMF | 25 mg/mL[2] |
| Ethanol | 0.5 mg/mL[2] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL[2] |
Q4: How should I prepare this compound for cell culture experiments?
A4: For cell culture experiments, a common practice is to prepare a high-concentration stock solution in DMSO, for instance, at 100 mmol/L.[1] This stock solution can then be diluted to the final desired concentration directly in the complete cell culture medium.[1] Always include a vehicle control in your experiments, which would be cells treated with the same final concentration of DMSO as the this compound-treated cells.[1]
Q5: What is the stability of this compound in solution?
A5: When stored as a crystalline solid, this compound is stable for at least 4 years.[2] Stock solutions in DMSO can be stored at -20°C.[1] For working solutions in aqueous media, it is best to prepare them fresh for each experiment to avoid potential degradation or precipitation over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Solvent purity is low or the concentration exceeds the solubility limit. | Use high-purity, anhydrous DMSO. Ensure the stock concentration does not exceed 25 mg/mL. Gentle warming may help dissolve the compound, but monitor for any degradation. |
| Inconsistent experimental results | Incomplete dissolution of this compound or precipitation in the working solution. | Visually inspect your working solution for any precipitate before adding it to your experimental system. Prepare fresh dilutions for each experiment. Consider a brief sonication of the stock solution before dilution to ensure it is fully dissolved. |
| Low efficacy in cell-based assays | The final concentration of this compound is lower than intended due to precipitation or adsorption to plasticware. | When diluting the stock solution, add it to the medium with vigorous mixing. Pre-wetting pipette tips with the solvent before handling the stock solution can minimize loss. Consider using low-retention plasticware. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials: this compound (crystalline solid), Anhydrous DMSO.
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 100 mM stock solution (Molecular Weight of this compound hydrobromide: 386.7 g/mol ).
-
Weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Materials: 100 mM this compound stock solution in DMSO, complete cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 100 µM working solution, you would add 1 µL of the 100 mM stock to 999 µL of complete medium.
-
Add the calculated volume of the this compound stock solution to the pre-warmed complete cell culture medium. It is crucial to add the stock solution to the medium and not the other way around.
-
Immediately vortex the working solution to ensure homogeneity and prevent precipitation.
-
Use the freshly prepared working solution for your experiment.
-
Signaling Pathways and Experimental Workflows
This compound is a specific inhibitor of the histone acetyltransferases Gcn5 and pCAF, but not p300 or CBP.[1][2] This inhibition leads to the hypoacetylation of histones (H3 and H4) and other proteins like α-tubulin.[1][3] The downstream effects include cell cycle arrest, apoptosis, and modulation of angiogenesis.
Caption: Mechanism of this compound action.
This compound has been shown to induce apoptosis through the mitochondrial pathway.[1][3] This involves a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytosol, leading to caspase activation.
Caption: this compound-induced apoptotic pathway.
The following workflow outlines a typical experiment to assess the effect of this compound on cell viability.
Caption: Experimental workflow for cell viability.
References
Optimizing CPTH6 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of CPTH6 for cell culture experiments. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the successful application of this novel histone acetyltransferase (HAT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, or 3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone, is a cell-permeable small molecule that acts as a competitive inhibitor of Gcn5 and pCAF histone acetyltransferases (HATs).[1][2] By inhibiting these enzymes, this compound leads to histone hypoacetylation, which in turn modulates gene expression and can induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1][2] It has also been shown to decrease the acetylation of non-histone proteins like α-tubulin.[1][2]
Q2: What is the recommended starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly cell-type dependent. For initial experiments, a concentration range of 10 µM to 100 µM is recommended for a 24 to 72-hour treatment period.[1][3][4] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][3] For experiments, the stock solution should be further diluted in a complete cell culture medium to the final desired concentrations. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 1%) to avoid solvent-induced cytotoxicity, and a vehicle control (medium with the same concentration of DMSO) should always be included in your experiments.[1][3]
Q4: In which cell lines has this compound shown efficacy?
A4: this compound has demonstrated efficacy in a variety of cancer cell lines, including but not limited to non-small cell lung cancer (NSCLC), acute myeloid leukemia, colon carcinoma, ovary carcinoma, melanoma, glioblastoma, and breast carcinoma.[1][5][6] It has shown particular promise in targeting lung cancer stem-like cells.[1][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability. | 1. Concentration of this compound is too low. 2. Treatment duration is too short. 3. The cell line is resistant to this compound. 4. Improper preparation or degradation of this compound. | 1. Perform a dose-response study with a wider concentration range (e.g., 1 µM to 200 µM). 2. Increase the treatment duration (e.g., up to 120 hours).[3] 3. Verify the HAT activity in your cell line. Consider using a different inhibitor or combination therapy. 4. Prepare fresh stock solutions of this compound in DMSO. |
| High levels of cell death in control group. | 1. DMSO concentration is too high. 2. Poor cell health prior to treatment. | 1. Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 1%).[1][3] 2. Use healthy, exponentially growing cells for your experiments. |
| Precipitation of this compound in culture medium. | 1. Poor solubility of this compound at the tested concentration. 2. Interaction with components of the culture medium. | 1. Ensure the DMSO stock solution is fully dissolved before diluting in the medium. 2. Prepare fresh dilutions of this compound immediately before use. 3. Consider using a different formulation or delivery agent if solubility issues persist. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent this compound concentration or treatment duration. 3. Cell line has developed resistance over passages. | 1. Maintain a consistent cell seeding density for all experiments. 2. Carefully control the final concentration of this compound and the incubation time. 3. Use cells from a low passage number and regularly check for phenotypic changes. |
Data Presentation: Efficacy of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |
| A549 | Non-Small Cell Lung Cancer | 73 | [1] |
| H1299 | Non-Small Cell Lung Cancer | 65 | [1] |
| Calu-1 | Non-Small Cell Lung Cancer | 77 | [1] |
| A427 | Non-Small Cell Lung Cancer | 81 | [1] |
| Calu-3 | Non-Small Cell Lung Cancer | 85 | [1] |
| HCC827 | Non-Small Cell Lung Cancer | 205 | [1] |
| H460 | Non-Small Cell Lung Cancer | 147 | [1] |
| H1975 | Non-Small Cell Lung Cancer | 198 | [1] |
| H1650 | Non-Small Cell Lung Cancer | 83 | [1] |
| LCSC136 | Lung Cancer Stem-like Cell | 21 | [8] |
| LCSC36 | Lung Cancer Stem-like Cell | 23 | [8] |
| LCSC18 | Lung Cancer Stem-like Cell | 12 | [8] |
Experimental Protocols
Dose-Response Experiment using MTT Assay
This protocol outlines the determination of the IC50 value of this compound in a selected cell line.
-
Cell Seeding: Seed exponentially growing cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a DMSO stock. Include a vehicle control (medium with DMSO at the highest concentration used).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Western Blot Analysis for Histone Acetylation
This protocol is for assessing the effect of this compound on histone H3 and α-tubulin acetylation.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 20 µM, 50 µM, 100 µM) for 24 hours.[1] Include an untreated or vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against acetylated-Histone H3, Histone H3, acetylated-α-tubulin, and α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Histone acetyltransferase inhibitor this compound preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
troubleshooting inconsistent results in CPTH6 assays
Welcome to the technical support center for CPTH6 assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain consistent and reliable results in their experiments involving the histone acetyltransferase (HAT) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) is a cell-permeable compound that acts as a specific inhibitor of the GCN5 and pCAF histone acetyltransferases (HATs).[1][2] By inhibiting these enzymes, this compound leads to a decrease in the acetylation of histones (like H3 and H4) and other non-histone proteins such as α-tubulin.[1][2][3] This hypoacetylation alters gene expression and disrupts microtubule dynamics, ultimately leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in various cancer cell lines.[2][3]
Q2: Which cellular pathways are affected by this compound treatment?
This compound primarily impacts pathways regulated by GCN5 and pCAF, which are crucial transcriptional coactivators. Key affected pathways include:
-
Cell Cycle Progression: GCN5 regulates genes like c-MYC, E2F1, Cyclin D1, and Cyclin E1, which are critical for cell cycle progression. Inhibition by this compound can lead to cell cycle arrest, often in the G0/G1 phase.[1][2]
-
Apoptosis: this compound induces the mitochondrial pathway of apoptosis, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c.[2][4]
-
Angiogenesis: this compound has been shown to impair angiogenesis by modulating the VEGF/VEGFR2 pathway in both endothelial and cancer cells.[5] It also affects cytoskeletal organization necessary for cell migration and tube formation.[5]
-
Stemness: In lung cancer stem-like cells, this compound treatment has been associated with a reduction of stemness markers.[3]
Q3: What are the typical IC50 values for this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the duration of exposure. Below is a summary of reported IC50 values for various non-small cell lung cancer (NSCLC) cell lines after 72 hours of treatment.
| Cell Line | IC50 Value (µM) at 72h |
| H1299 | 65 |
| A549 | 73 |
| Calu-1 | 77 |
| A427 | 81 |
| H1650 | 83 |
| Calu-3 | 85 |
| H460 | 147 |
| H1975 | 198 |
| HCC827 | 205 |
| Data sourced from:[3] |
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability (IC50) Assays
Q: We are observing significant well-to-well and experiment-to-experiment variability in our IC50 measurements for this compound. What are the potential causes and solutions?
A: Inconsistent IC50 values are a common issue in cell-based assays. The source of variability can often be traced to experimental technique, cell health, or reagent handling.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Ensure a uniform, single-cell suspension before seeding. Calibrate the optimal seeding density for your specific cell line to ensure cells are in the logarithmic growth phase throughout the experiment. |
| Cell Health & Passage Number | Use cells with a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly check for mycoplasma contamination. |
| This compound Compound Stability | This compound is typically dissolved in DMSO. Ensure the stock solution is properly stored (e.g., at -20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from the stock. |
| Edge Effects in Plates | Evaporation from wells at the edge of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media to maintain humidity. |
| Assay Incubation Time | Standardize the incubation time with this compound (e.g., 72 hours) across all experiments, as IC50 values are time-dependent. |
Issue 2: Inconsistent Acetylation Levels in Western Blots
Q: Our Western blots for acetylated H3 or acetylated α-tubulin show inconsistent band intensity after this compound treatment, even with the same protein loading. Why might this be happening?
A: Western blotting for post-translational modifications like acetylation requires careful optimization.
| Potential Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Use a lysis buffer containing deacetylase (HDAC) inhibitors (e.g., Trichostatin A, Sodium Butyrate) to prevent the removal of acetyl groups by endogenous enzymes during sample preparation. |
| Poor Antibody Quality | Use a highly specific and validated antibody for the acetylated target. Run controls, such as cells treated with a known HDAC inhibitor, to confirm the antibody is detecting the correct modification. |
| Variable Protein Extraction | Ensure complete cell lysis and protein solubilization. Inconsistent extraction can lead to variability in the amount of nuclear (histones) or cytosolic (tubulin) proteins loaded. |
| Loading Control Issues | Total H3 or total α-tubulin are appropriate loading controls for their acetylated forms, respectively. Using a housekeeping protein like GAPDH or β-actin may not accurately reflect the specific protein fraction you are analyzing. |
Issue 3: High Background or Ambiguous Results in Apoptosis Assays
Q: Our Annexin V/PI flow cytometry results for this compound-treated cells show a high percentage of double-positive (late apoptotic/necrotic) cells even at early time points, or the distinction between populations is unclear. What can we do to improve this?
A: Ambiguous results in Annexin V/PI assays often stem from issues with cell handling and staining procedures.
| Potential Cause | Recommended Solution |
| Harsh Cell Handling | Over-trypsinization or excessive centrifugation can damage cell membranes, leading to non-specific PI staining. Use a gentle dissociation reagent and minimize physical stress on the cells. |
| Incorrect Staining Protocol | Ensure the binding buffer contains sufficient calcium (Ca²⁺), as Annexin V binding to phosphatidylserine is calcium-dependent.[6] Incubate cells with the stains for the recommended time (usually 15 minutes) in the dark.[6][7] |
| Delayed Analysis | Analyze samples by flow cytometry as soon as possible after staining. Delays can lead to the progression of apoptosis and an increase in secondary necrosis. |
| Compensation Issues | If using fluorescent proteins (e.g., GFP) or other fluorophores, ensure proper compensation is set on the flow cytometer to correct for spectral overlap between channels. |
Experimental Protocols & Workflows
Protocol 1: General Workflow for a this compound Cell Viability Assay
This protocol outlines a standard workflow for determining the IC50 of this compound using a luminescence-based assay like CellTiter-Glo®.
-
Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a DMSO-only vehicle control.
-
Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) in a humidified incubator at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis & Signal Generation: Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Signaling Pathways and Logical Diagrams
This compound Mechanism of Action and Downstream Effects
This compound inhibits GCN5/pCAF, leading to decreased acetylation of histone and non-histone targets. This has multiple downstream consequences, including altered gene expression and cytoskeletal function, ultimately promoting an anti-cancer phenotype.
References
- 1. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Complex functions of Gcn5 and Pcaf in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
preventing CPTH6 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of CPTH6 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A: this compound, or 3-methyl-cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, monohydrobromide, is a thiazole derivative that functions as a specific inhibitor of the lysine acetyltransferase (KAT) activity of Gcn5 and pCAF, without significantly affecting p300 or CBP HAT activity.[1][2] It is utilized in cancer research to study the effects of histone hypoacetylation on processes like apoptosis and cell cycle progression.[1][3][4] this compound has been shown to reduce the viability of various cancer cell lines and is a valuable tool for investigating the therapeutic potential of HAT inhibition.[3][5][6]
Q2: I observed precipitation after adding this compound to my cell culture medium. What is the most common cause?
A: The most frequent cause of this compound precipitation is its low solubility in aqueous solutions.[7] this compound is sparingly soluble in aqueous buffers, and direct dilution of a highly concentrated stock solution into the final medium can cause it to crash out of solution.[7] Proper solubilization and dilution techniques are critical.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1] It is soluble in DMSO at approximately 25 mg/ml.[2][7] For experimental use, a stock solution of 100 mmol/L in DMSO is commonly prepared.[1]
Q4: Can I store this compound once it has been diluted in an aqueous buffer or cell culture medium?
A: It is not recommended to store aqueous solutions of this compound for more than one day.[7] For optimal results and to avoid precipitation, prepare fresh dilutions of the this compound stock solution for each experiment.
Q5: What is the maximum final concentration of DMSO that is generally tolerated by cells in culture?
A: While cell line dependent, most cell cultures can tolerate DMSO concentrations up to 0.5% without significant toxicity. For all experiments involving this compound, it is crucial to include a vehicle control (e.g., medium with the same final concentration of DMSO) to account for any effects of the solvent itself.[1]
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses specific issues that may arise during the preparation and use of this compound in experimental media.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer/media. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, dilute the 100 mM DMSO stock into a smaller volume of media first, mix thoroughly, and then add this to the final volume. 2. Increase Final DMSO Concentration: If your experimental design allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help maintain solubility. Always ensure your vehicle control matches this concentration. 3. Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can aid in solubilization. Ensure the this compound stock is at room temperature before adding. |
| Cloudiness or precipitate forms in the media during incubation. | The compound is coming out of solution over time, potentially due to temperature changes or interaction with media components. | 1. Reduce Final Concentration: The effective concentration of this compound in many cell lines is in the range of 10-100 µmol/L.[1][5] If you are using higher concentrations and observing precipitation, consider reducing the concentration. 2. Minimize Temperature Fluctuations: Ensure a stable incubation temperature. Avoid repeated removal of the culture vessel from the incubator. |
| Inconsistent experimental results. | Inconsistent dosing due to partial precipitation of this compound. | 1. Visual Inspection: Always visually inspect your prepared media for any signs of precipitation before adding it to your cells. Use a light source to check for fine particles. 2. Fresh Preparations: Prepare the final working solution of this compound immediately before each experiment. Do not store diluted aqueous solutions.[7] |
Quantitative Solubility Data
The solubility of this compound varies significantly between organic solvents and aqueous systems. The following table summarizes key solubility data.
| Solvent | Solubility | Reference |
| DMSO | ~25 mg/ml | [2][7] |
| Dimethyl formamide (DMF) | ~25 mg/ml | [7] |
| Ethanol | ~0.5 mg/ml | [2][7] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/ml | [2][7] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Allow the vial of this compound crystalline solid to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound. For example, to prepare 1 ml of a 100 mM stock, you would need 38.67 mg.
-
Add the appropriate volume of anhydrous DMSO to the this compound solid.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term stability (stable for ≥ 4 years at -20°C).[2][7]
-
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution and bring it to room temperature.
-
Calculate the volume of stock solution needed. To prepare 10 ml of a 100 µM working solution, you will need 10 µl of the 100 mM stock. This will result in a final DMSO concentration of 0.1%.
-
Add 9.99 ml of the pre-warmed cell culture medium to a sterile conical tube.
-
Add the 10 µl of 100 mM this compound stock solution directly into the medium.
-
Immediately mix the solution by gentle inversion or pipetting. Do not vortex, as this can cause frothing of the medium.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Histone acetyltransferase inhibitor this compound preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Troubleshooting High Background in Western Blots for CPTH6-Related Research
This guide provides troubleshooting advice for researchers encountering high background on Western blots, particularly in studies involving the compound CPTH6. While the principles outlined here are broadly applicable to Western blotting, they are presented to assist scientists and drug development professionals who are using this technique to analyze protein expression or signaling pathways affected by this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the entire background of my Western blot dark or hazy?
A uniform high background often points to systemic issues during the blotting process where antibodies bind non-specifically across the entire membrane.[1] This can be caused by several factors:
-
Insufficient Blocking: The blocking buffer may not have adequately covered all non-specific binding sites on the membrane.[1][2]
-
Antibody Concentration Too High: Excessive concentrations of the primary or secondary antibody can lead to widespread, low-affinity binding across the membrane.[1][3][4][5]
-
Contaminated Buffers: Bacterial growth or other contaminants in your wash or blocking buffers can interfere with the assay.[4][6]
-
Inadequate Washing: Failing to wash away unbound primary and secondary antibodies will result in a dark background.[1][4][5]
-
Overexposure: During the detection step, exposing the membrane to the film or digital imager for too long will increase the background signal along with your signal of interest.[4][5]
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible and non-specific antibody binding.[1][4][7]
Q2: I'm seeing multiple non-specific bands on my blot. What is causing this?
The appearance of distinct, non-specific bands suggests that your antibodies are binding to proteins other than your target. This can be due to:
-
Antibody Cross-Reactivity: The primary antibody may be recognizing similar epitopes on other proteins.
-
Sample Degradation: If your protein sample has degraded, the antibody may detect various protein fragments, which appear as multiple bands.[3][8] It is recommended to use fresh lysates and always include protease inhibitors.[3][8]
-
Secondary Antibody Non-Specificity: The secondary antibody might be binding to other proteins in the lysate.[3] Running a control where the primary antibody is omitted can help diagnose this issue.[3][5]
-
High Protein Load: Overloading the gel with too much protein can lead to spillover and non-specific antibody binding.[8][9]
Q3: How do I optimize the blocking step to reduce background?
Blocking is a critical step to prevent non-specific antibody binding.[1][2][10] If you suspect insufficient blocking, consider the following optimizations:
-
Increase Blocking Agent Concentration: You can increase the concentration of your blocking agent (e.g., from 3% to 5% non-fat milk or BSA).[5][6][11]
-
Extend Incubation Time and/or Temperature: Try increasing the blocking time to 2 hours at room temperature or incubating overnight at 4°C with gentle agitation.[5][11][12]
-
Change the Blocking Agent: The two most common blocking agents are non-fat dry milk and Bovine Serum Albumin (BSA).[1] If one is giving you high background, try switching to the other.[1]
-
Special Consideration for Phosphoproteins: When detecting phosphorylated proteins, BSA is generally preferred over milk. Milk contains casein, which is a phosphoprotein and can cross-react with your phospho-specific antibody, leading to high background.[1][3][5][7]
Q4: My antibody concentration may be too high. How do I determine the optimal dilution?
Using too much primary or secondary antibody is a common cause of high background.[1][5] The ideal concentration provides a strong specific signal with minimal background noise.
-
Perform a Titration: To find the optimal concentration, you should perform a dilution series (titration) for both your primary and secondary antibodies.[1] Start with the manufacturer's recommended range and test several dilutions above and below that.[13]
-
Secondary Antibody Control: To check if the secondary antibody is the source of the background, incubate a blot with only the secondary antibody (no primary).[3][5] If you see a high background, the secondary antibody concentration is likely too high or is cross-reacting with your samples.[3]
Q5: How can I improve my washing protocol?
Washing steps are essential for removing unbound antibodies and reducing background.[14][15] Skimping on washes can lead to a noisy blot.[15][16]
-
Increase Wash Duration and Number: A standard protocol may involve three washes of 5-10 minutes each. Try increasing this to four or five washes of 10-15 minutes each.[1][5]
-
Ensure Adequate Volume: Use a generous amount of wash buffer to ensure the membrane is fully submerged and moves freely during agitation.[5][14]
-
Include a Detergent: Using a mild detergent like Tween-20 (typically at 0.05% to 0.1%) in your wash buffer is crucial for reducing non-specific interactions.[1][5][7]
Troubleshooting Summary Tables
Table 1: Blocking Buffer Optimization
| Parameter | Standard Protocol | Optimization Strategy |
| Agent | 5% non-fat dry milk or 5% BSA in TBST/PBST | Switch to the alternative agent (e.g., milk to BSA). Use protein-free blockers if necessary.[4] |
| Concentration | 3-5% (w/v) | Increase concentration (e.g., up to 7%).[3] Be aware that too much may mask the signal.[6][17] |
| Incubation Time | 1 hour at Room Temperature (RT) | Increase time to 2 hours at RT or incubate overnight at 4°C.[5][11][12] |
| Agitation | Gentle rocking | Ensure consistent, gentle agitation to allow uniform blocking.[5] |
Table 2: Antibody Dilution and Incubation
| Parameter | Standard Protocol | Optimization Strategy |
| Primary Antibody | Manufacturer's recommended dilution (e.g., 1:1000) | Perform a titration (e.g., 1:500, 1:1000, 1:2000, 1:5000) to find the optimal signal-to-noise ratio.[1] |
| Secondary Antibody | Manufacturer's recommended dilution (e.g., 1:5000-1:10,000) | Perform a titration. High background often comes from excess secondary antibody.[18] |
| Incubation Time | 1-2 hours at RT or overnight at 4°C (Primary) / 1 hour at RT (Secondary) | A longer incubation at 4°C can increase specific signal but may also increase background if not optimized.[12][13] |
Key Experimental Protocols
Protocol 1: Standard Western Blot Washing Procedure
This protocol is designed to effectively remove non-specifically bound antibodies and reduce background noise.
-
Initial Rinse: After the primary or secondary antibody incubation, remove the antibody solution. Add a small volume of wash buffer (TBST: 10mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.1% Tween 20), swirl for a few seconds, and discard.[14] This removes the bulk of unbound antibody.
-
First Wash: Add a sufficient volume of TBST to completely submerge the membrane. Place on a rocker or shaker with gentle agitation for 10-15 minutes at room temperature.[1]
-
Subsequent Washes: Discard the wash buffer and repeat step 2 at least three to four more times.[5]
-
Final Rinse (for fluorescent blots): For fluorescent detection, a final rinse in TBS (without Tween-20) can help remove residual detergent that may cause background autofluorescence.[19]
Protocol 2: General Sample Preparation for Cell Lysates
Proper sample preparation is key to preventing protein degradation, which can cause non-specific bands.[3][8]
-
Cell Collection: Place the cell culture dish on ice and wash the cells with ice-cold PBS.[20]
-
Lysis: Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing freshly added protease and phosphatase inhibitors.[3][8][21]
-
Harvesting: Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[20][21]
-
Incubation & Lysis: Incubate the lysate on ice for 30 minutes with periodic vortexing or agitate at 4°C.[20][22]
-
Clarification: Centrifuge the lysate at approximately 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[20][21]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is your protein lysate.[20][21]
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).[21]
-
Storage: Use the lysate immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[20][22]
Visual Troubleshooting Guides
Caption: Key stages in the Western blot workflow where high background can be introduced.
Caption: A logical workflow for troubleshooting different types of high background.
References
- 1. clyte.tech [clyte.tech]
- 2. selectscience.net [selectscience.net]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. arp1.com [arp1.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Troubleshooting High Background | Sino Biological [sinobiological.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. bio-rad.com [bio-rad.com]
- 21. origene.com [origene.com]
- 22. addgene.org [addgene.org]
CPTH6 Technical Support Center: Ensuring Stability and Efficacy in Your Experiments
Welcome to the technical support center for CPTH6, a potent and selective inhibitor of the Gcn5 and pCAF histone acetyltransferases (HATs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a focus on improving its stability in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a thiazole derivative that functions as a specific inhibitor of the Gcn5 (KAT2A) and p300/CBP-associated factor (pCAF/KAT2B) histone acetyltransferases.[1] By inhibiting these enzymes, this compound leads to a decrease in the acetylation of histones H3 and H4, as well as other protein targets.[1] This alteration in protein acetylation can induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[1]
Q2: How should I prepare and store stock solutions of this compound?
This compound is sparingly soluble in aqueous buffers but is soluble in organic solvents such as DMSO, DMF, and ethanol. It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 100 mM). The solid form of this compound is stable for at least four years when stored at -20°C. Once dissolved, it is best to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. While general guidance for small molecules suggests stock solutions in DMSO are stable for up to a month at -20°C, it is highly recommended to use freshly prepared solutions for optimal activity. Aqueous working solutions should be prepared fresh for each experiment and are not recommended for storage for more than one day.
Q3: What is the stability of this compound in cell culture media?
The stability of this compound in aqueous solutions, including cell culture media, at 37°C is limited. One study reported an elimination half-life of approximately 1.3 hours, although the specific in vitro or in vivo context was not fully detailed. Thiazole-containing compounds can be susceptible to degradation through oxidation and photo-degradation.[2][3] Therefore, for lengthy experiments, it may be necessary to replenish this compound in the culture medium.
Q4: I am observing precipitation when I add this compound to my cell culture medium. What can I do to prevent this?
Precipitation of small molecules in aqueous media is a common issue, often due to their hydrophobic nature. Here are some steps to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.1%) to avoid solvent-induced toxicity and to maintain the solubility of this compound.
-
Pre-warming the Medium: Before adding the this compound stock solution, ensure your cell culture medium is at 37°C.
-
Proper Mixing: When preparing your working solution, add the this compound stock solution to the pre-warmed medium dropwise while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Serial Dilutions: Instead of a single large dilution, consider performing serial dilutions of your high-concentration DMSO stock into pre-warmed medium to reach your final desired concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected activity of this compound | Degradation of this compound in solution: this compound has limited stability in aqueous solutions. | Prepare fresh working solutions of this compound for each experiment. For long-term experiments, consider replenishing the compound in the culture medium. |
| Improper storage: Repeated freeze-thaw cycles of the DMSO stock can lead to degradation. | Aliquot the high-concentration DMSO stock solution into single-use vials and store at -20°C or -80°C. | |
| Adsorption to plastics: Hydrophobic compounds can sometimes adhere to plastic surfaces of labware. | Consider using low-adhesion microplates and pipette tips. Pre-wetting pipette tips with the solvent can also help. | |
| Precipitation of this compound in cell culture medium | Poor solubility in aqueous media: this compound has low aqueous solubility. | Follow the recommendations in FAQ Q4. Ensure the final DMSO concentration is minimal and the compound is added to pre-warmed media with vigorous mixing. |
| High concentration of this compound: The desired experimental concentration may exceed the solubility limit in the final medium. | Determine the empirical solubility limit in your specific cell culture medium. If high concentrations are required, a different solvent system or formulation may be necessary, though this can introduce other experimental variables. | |
| High background in HAT activity assays | Non-specific inhibition or interference with assay components. | Run appropriate controls, including a no-enzyme control and a vehicle control (DMSO). Test for assay interference by adding this compound to the reaction at the final step before reading the output. |
| Variability in apoptosis induction | Cell density and health: The sensitivity of cells to apoptosis-inducing agents can be dependent on their confluency and overall health. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. |
| Timing of analysis: The peak apoptotic response can be time-dependent. | Perform a time-course experiment to determine the optimal time point for assessing apoptosis after this compound treatment. |
Data Presentation: Solubility and Stability of this compound
| Solvent | Solubility | Storage of Stock Solution | Stability in Aqueous Solution |
| DMSO (Dimethyl sulfoxide) | ~25 mg/mL | Aliquot and store at -20°C or -80°C for up to one month (freshly prepared is optimal) | Not applicable |
| DMF (Dimethylformamide) | ~25 mg/mL | Aliquot and store at -20°C or -80°C | Not applicable |
| Ethanol | ~0.5 mg/mL | Aliquot and store at -20°C or -80°C | Not applicable |
| DMSO:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | Not recommended for storage; prepare fresh | Limited; use immediately |
| Cell Culture Medium | Variable, dependent on medium composition and final DMSO concentration | Not recommended for storage | Limited stability at 37°C; replenish for long-term experiments |
Experimental Protocols
Protocol 1: In Vitro Histone Acetyltransferase (HAT) Activity Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on Gcn5 or pCAF activity.
-
Prepare Reagents:
-
HAT reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
Recombinant human Gcn5 or pCAF enzyme.
-
Histone H3 or H4 peptide as a substrate.
-
Acetyl-Coenzyme A (Acetyl-CoA), including a radiolabeled version (e.g., [³H]-Acetyl-CoA) for detection.
-
This compound dissolved in DMSO.
-
Stop solution (e.g., acetic acid).
-
-
Assay Procedure:
-
In a microcentrifuge tube or 96-well plate, combine the HAT reaction buffer, recombinant enzyme, and histone substrate.
-
Add this compound at various concentrations (e.g., 1 µM to 100 µM). Include a DMSO-only vehicle control.
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at 30°C.
-
Initiate the reaction by adding Acetyl-CoA (containing a tracer amount of [³H]-Acetyl-CoA).
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of HAT activity inhibition relative to the vehicle control.
-
Protocol 2: Western Blot for Histone H3 and H4 Acetylation
This protocol details the detection of changes in histone acetylation in cells treated with this compound.
-
Cell Treatment and Lysate Preparation:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and sodium butyrate).
-
Harvest the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 15% SDS-polyacrylamide gel to resolve the low molecular weight histones.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetyl-Histone H3 (e.g., anti-acetyl-H3K9) and acetyl-Histone H4 (e.g., anti-acetyl-H4K16) overnight at 4°C.
-
Also, probe separate membranes or strip and re-probe with antibodies against total Histone H3 and a loading control (e.g., β-actin or GAPDH).
-
Wash the membranes with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.[4]
-
Mandatory Visualizations
References
- 1. This compound, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
addressing resistance to CPTH6 treatment in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CPTH6, a histone acetyltransferase (HAT) inhibitor, in cancer cell studies. The information is tailored to address challenges, particularly the emergence of resistance to this compound treatment.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action?
This compound, or 3-methyl-cyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl)]hydrazone, is a novel inhibitor of the GCN5 and pCAF histone acetyltransferases (HATs).[1][2][3] Its primary mechanism involves inducing histone hypoacetylation, which leads to the activation of the apoptotic program in cancer cells.[3] this compound has been shown to inhibit the acetylation of H3/H4 histones and the non-histone protein α-tubulin.[3][4]
Q2: Which cancer cell types are most sensitive to this compound?
Studies have demonstrated that this compound is particularly effective against lung cancer stem-like cells (LCSCs) derived from non-small cell lung cancer (NSCLC) patients, showing greater growth inhibition in these cells compared to established NSCLC cell lines.[1][2][5] The growth inhibitory effect in LCSCs is primarily driven by the induction of apoptosis.[1][2][6] Various leukemia cell lines have also shown sensitivity to this compound.[3]
Troubleshooting Guide: Resistance to this compound
Q3: My cancer cells are showing minimal response to this compound treatment. What are the potential reasons?
Resistance or low sensitivity to this compound can be attributed to several factors:
-
Cell Differentiation Status: Differentiated progeny of LCSC lines are inherently more resistant to this compound compared to their undifferentiated counterparts.[1][2][6] This resistance is observed in terms of both reduced cell viability and a smaller decrease in protein acetylation.[2][6]
-
Baseline Acetylation Levels: A correlation has been observed between the baseline level of acetylated α-tubulin and sensitivity to this compound.[1] Cell lines with higher initial levels of acetylated α-tubulin tend to be more sensitive to the drug's growth-inhibitory effects.[6]
-
Overexpression of Anti-Apoptotic Proteins: The mitochondrial pathway is involved in this compound-induced apoptosis.[3] Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can confer resistance to this compound-induced cell death.[3]
-
Autophagy Modulation: While apoptosis is the primary mechanism, autophagy may also play a role in this compound's cytotoxic effects.[6][7] The interplay between apoptosis and autophagy could influence the cellular response to treatment.
Q4: I'm observing high cell viability in my experiments despite using the recommended concentrations of this compound. How can I troubleshoot this?
If you are encountering unexpected resistance, follow this workflow:
-
Verify Cell Line Characteristics: Confirm the differentiation status of your cell line. If you are working with a mixed or differentiated population, this could be the source of resistance.
-
Assess Baseline Acetylation: Perform a western blot to determine the baseline levels of acetylated α-tubulin and acetylated histones (H3/H4) in your untreated cells. Compare these levels to sensitive cell lines if possible.
-
Confirm Target Engagement: Treat cells with this compound and measure the levels of acetylated α-tubulin and histones. A lack of reduction in acetylation may indicate a problem with the compound's activity or cellular uptake.
-
Analyze Apoptosis Induction: Use an Annexin V/PI assay to quantify apoptosis after this compound treatment. If apoptosis is not significantly induced, investigate the expression levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL.
-
Consider Combination Therapy: If intrinsic resistance is confirmed, explore combination therapies to enhance sensitivity (see Q5).
Overcoming Resistance
Q5: What strategies can be employed to overcome resistance to this compound?
Based on the known mechanisms of action and resistance, the following strategies can be considered:
-
Combination with Chemotherapy: Synergistic effects have been observed when combining this compound with conventional chemotherapeutic agents like cisplatin and pemetrexed.[6]
-
Targeting Apoptotic Pathways: For cells overexpressing anti-apoptotic proteins, co-treatment with Bcl-2 inhibitors (e.g., Venetoclax) could restore sensitivity to this compound.
-
Modulating Autophagy: In some contexts, the simultaneous use of apoptosis and autophagy inhibitors has been shown to block this compound-induced death, suggesting that targeting both pathways could be a complex but potential strategy.[6]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Lung Cancer Stem-like Cell (LCSC) Lines
| Cell Line | IC50 Value (µM) after 72h |
| LCSC18 | 12 |
| LCSC136 | 21 |
| LCSC36 | 23 |
| LCSC223 | 25 |
| LCSC229 | 29 |
| LCSC196 | 36 |
| LCSC143 | 67 |
Data sourced from studies on patient-derived spheroid cell lines.[7]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol is for assessing the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 48-72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot for Protein Acetylation
This protocol is for detecting changes in histone and α-tubulin acetylation levels.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-α-tubulin, anti-acetyl-Histone H3, anti-α-tubulin, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
Methodology:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use loading controls (total α-tubulin or Histone H3) for normalization.
References
- 1. Histone acetyltransferase inhibitor this compound preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone acetyltransferase inhibitor this compound preferentially targets lung cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of HAT Inhibitors: CPTH6 vs. C646
In the landscape of epigenetic drug discovery, Histone Acetyltransferase (HAT) inhibitors have emerged as promising therapeutic agents for a variety of cancers. Among these, CPTH6 and C646 have garnered significant attention from the research community. This guide provides a comprehensive comparison of these two distinct HAT inhibitors, offering a deep dive into their mechanisms, target specificities, and cellular effects, supported by experimental data.
At a Glance: Key Differences
| Feature | This compound | C646 |
| Primary Targets | Gcn5 (KAT2A) and pCAF (KAT2B)[1][2][3] | p300 (KAT3A) and CBP (KAT3B)[4][5][6][7] |
| Mechanism of Action | Inhibition of Gcn5 and pCAF HAT activity[3] | Competitive inhibitor of p300/CBP with respect to Acetyl-CoA[6] |
| Reported Ki Value | Not widely reported | 400 nM for p300[4][6] |
| Key Cellular Effects | Induces histone and α-tubulin hypoacetylation, apoptosis, and cell cycle arrest.[3] | Induces histone H3 hypoacetylation, G1 cell cycle arrest, and apoptosis.[4][5] |
| Notable Selectivity | Selective for Gcn5/pCAF over p300/CBP[2] | Selective for p300/CBP over other HATs like pCAF and Gcn5[4] |
In-Depth Performance Comparison
Target Specificity and Potency
This compound is a thiazole derivative that demonstrates inhibitory activity against the GCN5/pCAF family of HATs.[1][2][3] In contrast, C646 is a well-established selective inhibitor of the p300/CBP family of HATs, acting as a competitive inhibitor with respect to the cofactor Acetyl-CoA, with a reported Ki of 400 nM for p300.[4][6]
Direct comparative studies have indicated that the efficacy of these inhibitors can be cell-type dependent. For instance, in lung cancer stem-like cells (LCSCs), this compound was found to be more potent in inhibiting the growth of spheroids compared to C646.[8]
Cellular Effects: A Tale of Two Pathways
Both this compound and C646 induce cell cycle arrest and apoptosis in various cancer cell lines.
This compound has been shown to cause a concentration- and time-dependent inhibition of cell viability.[3] This is often accompanied by an accumulation of cells in the G0/G1 phase of the cell cycle and a decrease in the S and G2/M phases.[3] The apoptotic mechanism induced by this compound involves the mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c.[3] Furthermore, this compound has been observed to reduce the acetylation of non-histone proteins, such as α-tubulin.[3]
C646 is known to induce a G1 phase cell cycle arrest.[4][5] Its pro-apoptotic effects have been demonstrated in various cancer models, including acute myeloid leukemia (AML) and gastric cancer.[4][5] Mechanistically, C646-induced growth inhibition is associated with a reduction in global histone H3 acetylation and the downregulation of anti-apoptotic proteins like Bcl-2.[4][5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and C646.
Table 1: Inhibitory Activity
| Inhibitor | Target | Assay Type | Ki | IC50 | Reference |
| C646 | p300 | Cell-free | 400 nM | - | [4][6] |
| This compound | Gcn5/pCAF | In vitro HAT assay | - | - | [2] |
Table 2: Cytotoxicity (IC50 values in µM)
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| This compound | A549 | Non-small cell lung cancer | 73 | 72h | [8] |
| This compound | H1299 | Non-small cell lung cancer | 65 | 72h | [8] |
| This compound | Calu-1 | Non-small cell lung cancer | 77 | 72h | [8] |
| This compound | LCSC136 | Lung cancer stem-like cell | 21 | 72h | [9] |
| This compound | LCSC36 | Lung cancer stem-like cell | 23 | 72h | [9] |
| This compound | LCSC18 | Lung cancer stem-like cell | 12 | 72h | [9] |
| C646 | SU-DHL-10 | Lymphoma | 3.44 (as part of a PROTAC) | 24h | [7] |
Note: Direct, side-by-side IC50 comparisons in the same study are limited. The provided data is compiled from different publications and experimental conditions may vary.
Visualizing the Mechanisms
To better understand the distinct signaling pathways affected by this compound and C646, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate HAT inhibitors.
Histone Acetyltransferase (HAT) Activity Assay (Radioactive Method)
This protocol is adapted from methods used to assess the activity of recombinant HAT enzymes.
Detailed Steps:
-
Reaction Setup: Prepare a reaction mixture containing 20 mM HEPES (pH 7.9), 5 mM DTT, 80 µM EDTA, 40 µg/ml BSA, and 100 µM of a histone peptide substrate (e.g., H3 or H4).
-
Enzyme and Inhibitor Addition: Add the recombinant HAT enzyme (e.g., p300, Gcn5, or pCAF) to the reaction mixture. Then, add the HAT inhibitor (this compound or C646) at a range of concentrations. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubation: Incubate the mixture at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding a mixture of [14C]-labeled and unlabeled Acetyl-CoA.
-
Reaction Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Quenching: Stop the reaction by adding a quenching solution, such as SDS.
-
Detection: Spot the reaction mixture onto a filter paper, wash to remove unincorporated [14C]-Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of HAT activity inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or C646 for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Histone Acetylation
This technique is used to detect changes in the acetylation levels of specific histone proteins.
Detailed Steps:
-
Cell Lysis: Treat cells with this compound or C646. After treatment, harvest the cells and lyse them using a suitable lysis buffer containing protease and deacetylase inhibitors to prepare whole-cell extracts.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). For histones, a higher percentage gel (e.g., 15%) is recommended.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-Histone H3) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative change in histone acetylation levels.
Conclusion
This compound and C646 are valuable research tools for investigating the roles of different HAT families in cellular processes and disease. Their distinct target specificities—this compound for Gcn5/pCAF and C646 for p300/CBP—lead to different downstream effects and potencies depending on the cellular context. While C646 is a well-characterized and potent inhibitor of p300/CBP, emerging evidence suggests that this compound may offer superior efficacy in specific cancer models, such as lung cancer stem-like cells. The choice between these inhibitors will ultimately depend on the specific HAT family being targeted and the biological question under investigation. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these and other HAT inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of C646‐Based Proteolysis Targeting Chimeras Degraders of the Lysine Acetyltransferases CBP and p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone acetyltransferase inhibitor this compound preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of CPTH6 and Vorinostat: Targeting Epigenetic Regulation in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic cancer therapy, two distinct strategies have emerged, targeting the machinery that governs gene expression: histone acetyltransferase (HAT) inhibition and histone deacetylase (HDAC) inhibition. This guide provides a comparative overview of two key modulators representing these classes: CPTH6, a novel HAT inhibitor, and Vorinostat, an FDA-approved HDAC inhibitor. This analysis is based on available preclinical data to inform researchers on their distinct mechanisms and potential therapeutic applications.
At a Glance: this compound vs. Vorinostat
| Feature | This compound | Vorinostat |
| Target | Histone Acetyltransferases (HATs): Gcn5 and pCAF[1] | Histone Deacetylases (HDACs): Class I, II, and IV[2] |
| Mechanism of Action | Inhibits the addition of acetyl groups to histones and other proteins, leading to histone hypoacetylation.[1] | Inhibits the removal of acetyl groups from histones and other proteins, leading to histone hyperacetylation.[2] |
| Cellular Effects | Induces apoptosis, cell cycle arrest (G0/G1), and preferentially targets cancer stem-like cells.[1][3] | Induces apoptosis, cell cycle arrest, and differentiation.[4][5] |
| Therapeutic Approvals | Preclinical | FDA-approved for cutaneous T-cell lymphoma (CTCL).[2] |
| Reported Efficacy In | Non-small cell lung cancer (NSCLC), leukemia cell lines, and particularly lung cancer stem-like cells.[1][3] | Cutaneous T-cell lymphoma (CTCL), Sézary syndrome, glioblastoma multiforme, and advanced non-small-cell lung carcinoma (NSCLC).[2] |
Mechanism of Action: A Tale of Two Opposing Forces
The fundamental difference between this compound and Vorinostat lies in their opposing effects on histone acetylation, a key epigenetic modification that regulates chromatin structure and gene expression.
This compound: Silencing the Activators
This compound functions by inhibiting the activity of the histone acetyltransferases (HATs) Gcn5 and pCAF.[1] HATs are responsible for transferring acetyl groups to lysine residues on histone tails, a modification that generally leads to a more relaxed chromatin structure, allowing for gene transcription. By blocking this process, this compound induces histone hypoacetylation, resulting in a more condensed chromatin state and the silencing of genes that may be crucial for cancer cell proliferation and survival.
Vorinostat: Inhibiting the Erasers
Conversely, Vorinostat is a pan-inhibitor of histone deacetylases (HDACs), enzymes that remove acetyl groups from histones.[4] In many cancers, HDACs are overexpressed, leading to the inappropriate silencing of tumor suppressor genes. Vorinostat's inhibition of HDACs results in the accumulation of acetylated histones (hyperacetylation), which helps to reopen the chromatin structure and reactivate the expression of these critical genes, leading to cell cycle arrest, differentiation, and apoptosis.[5]
Signaling Pathways and Cellular Processes
The distinct mechanisms of this compound and Vorinostat lead to the modulation of different downstream signaling pathways and cellular processes.
This compound Signaling and Cellular Effects
This compound's inhibition of Gcn5 and pCAF has been shown to induce apoptosis through the mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c.[1] A key finding is its preferential targeting of lung cancer stem-like cells (LCSCs), suggesting a potential role in combating tumor recurrence and therapeutic resistance.[3]
Caption: this compound inhibits HATs, leading to reduced histone acetylation and apoptosis.
Vorinostat Signaling and Cellular Effects
Vorinostat's inhibition of HDACs leads to the accumulation of acetylated histones and other proteins, impacting a broader range of signaling pathways. It has been shown to modulate the insulin-like growth factor (IGF) signaling pathway and can lead to the upregulation of the cell cycle inhibitor p21 and the pro-apoptotic protein Bax.[6]
Caption: Vorinostat inhibits HDACs, leading to increased histone acetylation.
Experimental Data: A Side-by-Side Look
While direct comparative studies are limited, the following tables summarize key efficacy data from separate preclinical investigations.
In Vitro Cytotoxicity
| Cell Line | Compound | IC50 | Reference |
| A549 (NSCLC) | This compound | 73µM (72h) | [3] |
| H1299 (NSCLC) | This compound | 65µM (72h) | [3] |
| Calu-1 (NSCLC) | This compound | 77µM (72h) | [3] |
| A375 (Melanoma) | Vorinostat | Induces apoptosis at 2.5-10µM (24h) | [6] |
| Various CTCL lines | Vorinostat | Dose-dependent reduction in viability | [7] |
In Vivo Efficacy
| Model | Compound | Effect | Reference |
| LCSC-derived xenografts | This compound | Inhibition of tumor growth and reduction of cancer stem cell content. | [3] |
| Glioblastoma multiforme | Vorinostat | Median overall survival of 5.7 months in a clinical study. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound and Vorinostat.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or Vorinostat. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound or Vorinostat in a white-walled 96-well plate as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase 3/7 activity.
Conclusion and Future Directions
This compound and Vorinostat represent two distinct and compelling approaches to epigenetic cancer therapy. This compound, as a HAT inhibitor, offers a novel strategy, particularly with its demonstrated efficacy against cancer stem-like cells. Vorinostat, an established HDAC inhibitor, has a proven clinical track record in specific hematological malignancies.
The choice between targeting HATs or HDACs may depend on the specific cancer type, its underlying epigenetic landscape, and the desired therapeutic outcome. Further research, including direct comparative studies and combination therapies, is warranted to fully elucidate the therapeutic potential of these two classes of epigenetic modulators and to identify patient populations most likely to benefit from each approach. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate such future investigations.
References
- 1. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 3. ulab360.com [ulab360.com]
- 4. Caspase-Glo 3/7 assay. [bio-protocol.org]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchhub.com [researchhub.com]
Synergistic Antitumor Effects of CPTH6 and Cisplatin: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the synergistic effects of the histone acetyltransferase (HAT) inhibitor, CPTH6, when used in combination with the conventional chemotherapeutic agent, cisplatin. The data presented herein, derived from preclinical studies, highlights the potential of this combination therapy, particularly in the context of non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
Executive Summary
The combination of this compound and cisplatin has demonstrated a synergistic cytotoxic effect against non-small cell lung cancer (NSCLC) stem-like cells.[1] Experimental evidence indicates that this combination leads to a significant decrease in cell viability and an induction of apoptosis, surpassing the efficacy of either agent administered alone. This guide will detail the quantitative data supporting this synergy, outline the experimental methodologies employed, and visualize the proposed mechanisms of action.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between this compound and cisplatin was quantitatively assessed by calculating the Combination Index (CI). A CI value of less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Synergistic Cytotoxicity of this compound and Cisplatin in NSCLC Stem-Like Cells (LCSC136)
| Drug Combination | Combination Index (CI) | Effect |
| This compound + Cisplatin | 0.87 | Synergism[1] |
Data derived from Di Martile et al., Oncotarget, 2016.[1]
Table 2: IC50 Values of this compound in Various NSCLC Cell Lines (72h treatment)
| Cell Line | IC50 (µM) |
| A549 | 73[1] |
| H1299 | 65[1] |
| Calu-1 | 77[1] |
| A427 | 81[1] |
| Calu-3 | 85[1] |
| H1650 | 83[1] |
| H460 | 147[1] |
| H1975 | 198[1] |
| HCC827 | 205[1] |
Data derived from Di Martile et al., Oncotarget, 2016.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, cisplatin, or the combination of both. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
-
Cell Treatment: Treat cells with this compound, cisplatin, or the combination at the desired concentrations and for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells: Early apoptotic cells.
-
Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative, PI-negative cells: Live cells.
-
Visualization of Pathways and Workflows
Proposed Signaling Pathway of this compound and Cisplatin Synergy
The synergistic effect of this compound and cisplatin is hypothesized to stem from a multi-faceted attack on cancer cell processes. Cisplatin induces DNA damage, leading to cell cycle arrest and apoptosis. This compound, as a HAT inhibitor, can potentiate this effect by altering chromatin structure, making DNA more accessible to cisplatin. Additionally, HAT inhibition can affect the expression of various proteins involved in DNA repair and apoptosis, thereby lowering the threshold for cisplatin-induced cell death.
References
A Comparative Guide to CPTH6 Combination Therapy with Pemetrexed in Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel histone acetyltransferase (HAT) inhibitor, CPTH6, in combination with the standard-of-care chemotherapy agent, pemetrexed, for the treatment of non-small cell lung cancer (NSCLC). The guide is designed to offer an objective overview of the available preclinical data, placing it in context with established alternative therapies. Detailed experimental protocols for key cited studies are provided to facilitate reproducibility and further investigation.
Executive Summary
The combination of this compound and pemetrexed has demonstrated synergistic cytotoxicity in preclinical models of lung cancer, particularly in lung cancer stem-like cells (LCSCs). This novel approach targets both the epigenetic regulation of cancer cells and their metabolic pathways. This guide will delve into the quantitative data supporting this synergy, compare its preclinical efficacy with standard pemetrexed-based combination therapies, and provide the necessary methodological details for researchers to build upon these findings.
Mechanism of Action
This compound: A novel small molecule inhibitor of the histone acetyltransferases (HATs) pCAF and Gcn5.[1][2] By inhibiting these enzymes, this compound alters the acetylation of histones and other proteins, leading to the modulation of gene expression, induction of apoptosis, and preferential targeting of cancer stem-like cells.[1][2]
Pemetrexed: A multi-targeted antifolate drug that inhibits several key enzymes in the folate pathway, primarily thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[3][4][5][6][7] This inhibition disrupts the synthesis of purine and thymidine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell replication.[3][6]
The proposed synergistic interaction of this compound and pemetrexed stems from their distinct and complementary mechanisms of action. While pemetrexed directly targets DNA synthesis, this compound is thought to modulate the expression of genes involved in cell survival and apoptosis, potentially sensitizing cancer cells to the effects of chemotherapy.
Preclinical Efficacy: this compound and Pemetrexed Combination
The primary evidence for the synergistic effect of this compound and pemetrexed comes from a study by Di Martile et al. (2016) in a lung cancer stem-like cell line, LCSC136.
Quantitative Data: In Vitro Synergy
| Cell Line | Drug Combination | Combination Index (CI) | Interpretation | Reference |
| LCSC136 | This compound + Pemetrexed | 0.6 | Synergism | [1] |
A Combination Index (CI) value less than 1 indicates a synergistic effect, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates an antagonistic effect.
Quantitative Data: this compound Monotherapy IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound as a single agent in various lung cancer cell lines.
| Cell Line Type | Cell Line | IC50 (µM) after 72h | Reference |
| Lung Cancer Stem-like Cell | LCSC136 | 21 | [1] |
| Lung Cancer Stem-like Cell | LCSC36 | 23 | [1] |
| Lung Cancer Stem-like Cell | LCSC18 | 12 | [1] |
| Lung Cancer Stem-like Cell | LCSC196 | 36 | [1] |
| Lung Cancer Stem-like Cell | LCSC223 | 25 | [1] |
| Lung Cancer Stem-like Cell | LCSC229 | 29 | [1] |
| Lung Cancer Stem-like Cell | LCSC143 | 67 | [1] |
| NSCLC | A549 | 73 | [1] |
| NSCLC | H1299 | 65 | [1] |
| NSCLC | Calu-1 | 77 | [1] |
Comparison with Alternative Pemetrexed Combination Therapies
Pemetrexed is most commonly used in combination with platinum-based chemotherapy agents (cisplatin or carboplatin) and has more recently been combined with immunotherapy.
Preclinical Comparison Data
| Combination | Cell Line | Observation | Reference |
| Pemetrexed + Cisplatin | NSCLC cell lines | Synergistic activity demonstrated in preclinical models. | |
| Pemetrexed + Carboplatin | NSCLC cell lines | Synergistic activity with concurrent radiation shown in preclinical studies. |
Clinical Comparison Data (Advanced/Metastatic Non-Squamous NSCLC)
| Clinical Trial | Treatment Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| KEYNOTE-189 | Pembrolizumab + Pemetrexed + Platinum | 8.8 months | 22.0 months |
| KEYNOTE-189 | Placebo + Pemetrexed + Platinum | 4.9 months | 10.7 months |
| CheckMate 227 | Nivolumab + Ipilimumab | 7.2 months | 17.1 months |
| CheckMate 227 | Chemotherapy | 5.4 months | 14.9 months |
| IMpower150 | Atezolizumab + Bevacizumab + Carboplatin + Paclitaxel | 8.3 months | 19.2 months |
| IMpower150 | Bevacizumab + Carboplatin + Paclitaxel | 6.8 months | 14.7 months |
Experimental Protocols
Protocol for this compound and Pemetrexed Synergy Study
Objective: To determine the in vitro synergistic cytotoxicity of this compound and pemetrexed in a lung cancer stem-like cell line.
Cell Line: LCSC136 (patient-derived lung cancer stem-like cells)
Methodology:
-
Cell Culture: LCSC136 cells are cultured as multicellular spheroids in serum-free medium supplemented with EGF and basic-FGF in low-adherent plates.
-
Drug Preparation: this compound and pemetrexed are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.
-
Cell Viability Assay:
-
Cells are seeded in 96-well plates.
-
Cells are treated with increasing concentrations of this compound alone, pemetrexed alone, and the combination of both drugs at a constant ratio (e.g., 10:1).
-
After a 72-hour incubation period, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The dose-response curves for each drug and the combination are generated.
-
The Combination Index (CI) is calculated using the Chou-Talalay method. This method determines if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of Pemetrexed.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for synergy assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Cisplatin and Pemetrexed Have Distinctive Growth-inhibitory Effects in Monotherapy and Combination Therapy on KRAS-dependent A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical analyses and phase I evaluation of LY2603618 administered in combination with pemetrexed and cisplatin in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.6. Combination index calculations [bio-protocol.org]
- 5. Review of pemetrexed in combination with cisplatin for the treatment of malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
A Comparative Guide to the Histone Acetyltransferase Inhibitors: CPTH6 and Anacardic Acid
For Researchers, Scientists, and Drug Development Professionals
Histone acetyltransferases (HATs) are crucial epigenetic regulators and promising targets for therapeutic intervention in various diseases, including cancer. This guide provides a detailed comparison of two distinct HAT inhibitors, CPTH6 and anacardic acid, focusing on their differential effects, mechanisms of action, and the experimental data supporting these findings.
At a Glance: Key Differences
| Feature | This compound | Anacardic Acid |
| Primary HAT Targets | GCN5, pCAF[1][2] | p300, pCAF, Tip60[3][4] |
| Inhibitory Activity | Does not inhibit p300/CBP[1] | Inhibits p300 with an IC50 of ~8.5 µM[3][4] |
| Cellular Effects | Induces apoptosis, inhibits tubulin acetylation[5][6] | Sensitizes cells to radiation, inhibits NF-κB signaling[7][8] |
| Source | Synthetic thiazole derivative[5][6] | Natural product from cashew nut shell liquid |
In-Depth Analysis of Inhibitory Activity
Quantitative Inhibitory Data
The following tables summarize the available quantitative data on the inhibitory activities of this compound and anacardic acid against various histone acetyltransferases.
Table 1: Inhibitory Activity of this compound
| Target HAT | IC50 | Comments |
| GCN5 | Not explicitly reported, likely in the µM range | Significant inhibition observed at 800 µM.[1][2][9] Described as having high IC50 values, making it less suitable for in vivo studies.[10] |
| pCAF | Not explicitly reported, likely in the µM range | Significant inhibition observed at 800 µM.[1][2][9] |
| p300 | No inhibition observed[1] | |
| CBP | No inhibition observed[1] |
Table 2: Inhibitory Activity of Anacardic Acid
| Target HAT | IC50 | Comments |
| p300 | ~8.5 µM | Non-competitive inhibitor.[3] |
| pCAF | ~5 µM | [3][4] |
| Tip60 | ~10 µM | [4][11] |
Differential Cellular and Biological Effects
The distinct target profiles of this compound and anacardic acid translate into different downstream cellular and biological consequences.
This compound has been shown to preferentially target and inhibit the growth of lung cancer stem-like cells.[5][12] Its cellular effects are largely attributed to the induction of apoptosis through the mitochondrial pathway and the inhibition of α-tubulin acetylation.[5][6] The reduction in tubulin acetylation suggests an impact on microtubule dynamics, which is critical for cell division and migration.[5]
Anacardic acid , with its broader HAT inhibition profile, exhibits a wider range of biological activities. It has been reported to sensitize tumor cells to ionizing radiation, a desirable characteristic in cancer therapy.[8] Furthermore, anacardic acid can suppress the NF-κB signaling pathway, which is involved in inflammation and cell survival.[7] Beyond its effects on HATs, anacardic acid has also been shown to inhibit other enzymes, including lipoxygenase and α-glucosidase, indicating a more complex pharmacological profile.[13][14]
Signaling Pathways and Mechanisms of Action
The differential targeting of HATs by this compound and anacardic acid leads to the modulation of distinct signaling pathways.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Anacardic Acid.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize HAT inhibitors like this compound and anacardic acid.
In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive Filter Binding Assay)
This assay measures the transfer of a radiolabeled acetyl group from acetyl-CoA to a histone substrate.
Workflow:
Caption: Workflow for a radioactive HAT assay.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF), recombinant HAT enzyme (e.g., GCN5, pCAF, or p300), histone substrate (e.g., core histones or a specific histone peptide), and the test inhibitor (this compound or anacardic acid) at various concentrations.
-
Initiation of Reaction: Start the reaction by adding radiolabeled [³H]-acetyl-CoA.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction and Spotting: Stop the reaction and spot the mixture onto P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-acetyl-CoA.
-
Scintillation Counting: Place the dried filter paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of HAT activity inhibition by comparing the radioactivity of inhibitor-treated samples to that of the vehicle control.
Cellular Histone Acetylation Assay (Western Blot)
This method is used to assess the effect of inhibitors on histone acetylation levels within cells.
Methodology:
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency and treat with various concentrations of this compound or anacardic acid for a specific duration.
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the histone proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3 or anti-acetyl-H4) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., total histone H3 or β-actin) to determine the relative change in histone acetylation.[15][16]
Conclusion
This compound and anacardic acid are both valuable research tools for studying the roles of histone acetyltransferases. However, their distinct target profiles and resulting differential cellular effects are critical considerations for their application in research and drug development. This compound offers greater specificity for the GCN5/pCAF family of HATs, making it a more targeted probe for dissecting the functions of these particular enzymes. Anacardic acid, with its broader spectrum of activity against p300, pCAF, and Tip60, may be useful for studying the broader consequences of HAT inhibition but requires careful interpretation of results due to its effects on multiple targets and pathways. The choice between these inhibitors will ultimately depend on the specific research question and the desired experimental outcome.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Histone acetyltransferase inhibitor this compound preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Histone western blot protocol | Abcam [abcam.com]
CPTH6: A Comparative Guide to its Specificity for Gcn5/pCAF Histone Acetyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of CPTH6, a thiazole derivative, as an inhibitor of the histone acetyltransferases (HATs) Gcn5 (KAT2A) and pCAF (KAT2B). The following sections present quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to objectively compare its performance against other alternatives.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various histone acetyltransferases. The data is derived from in vitro radioactive HAT assays, which measure the transfer of tritiated acetyl groups from acetyl-CoA to a histone substrate.
| Inhibitor | Target HAT | Concentration (μM) | Substrate | % Inhibition | Reference |
| This compound | Gcn5 | 800 | Histone H3 | ~60% | [1] |
| This compound | pCAF | 800 | Histone H3 | ~55% | [1] |
| This compound | p300 | 800 | Histone H3 | ~15% | [1] |
| This compound | CBP | 800 | Histone H3 | ~10% | [1] |
| Anacardic Acid | pCAF | 20 | Histone H3 | ~80% | [1] |
| MB-3 | Gcn5 | 100 | Histone H3 | ~50% | [1] |
Note: The percentage of inhibition for this compound, Anacardic Acid, and MB-3 is estimated from the graphical representation of data presented in Trisciuoglio et al., 2012.
Experimental Protocols
In Vitro Radioactive Histone Acetyltransferase (HAT) Assay
This protocol outlines the general procedure for assessing the inhibitory activity of compounds like this compound on recombinant HAT enzymes.
Materials:
-
Recombinant human Gcn5, pCAF, p300, and CBP enzymes
-
Histone H3 substrate
-
[³H]acetyl-CoA (specific activity ~5 Ci/mmol)
-
This compound and other inhibitors (e.g., Anacardic Acid, MB-3) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Scintillation fluid
-
Microtiter plates
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant HAT enzyme, and the histone H3 substrate in each well of a microtiter plate.
-
Add the test inhibitor (e.g., this compound) or vehicle control (e.g., 2% DMSO) to the respective wells.
-
Initiate the enzymatic reaction by adding [³H]acetyl-CoA (e.g., to a final concentration of 20 µM).
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper discs.
-
Wash the discs extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]acetyl-CoA.
-
Air-dry the discs and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of HAT activity in the presence of the inhibitor relative to the vehicle control.
Western Blot Analysis of Histone and Non-Histone Protein Acetylation
This protocol describes the methodology to evaluate the effect of this compound on the acetylation status of cellular proteins.
Materials:
-
Cell lines (e.g., U-937 leukemia cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin, anti-Histone H3, anti-α-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat them with various concentrations of this compound or vehicle control for specific time points (e.g., 24 hours).
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Histone H3 or anti-α-tubulin).
Visualizations
References
A Comparative Analysis of CPTH6 and SAHA in Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of CPTH6, a histone acetyltransferase (HAT) inhibitor, and Vorinostat (SAHA), a histone deacetylase (HDAC) inhibitor. This analysis is supported by experimental data on their mechanisms of action, efficacy in various cancer cell lines, and the cellular responses they elicit.
Introduction to Epigenetic Regulation in Cancer
The acetylation and deacetylation of histone proteins are critical epigenetic modifications that regulate gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histones, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin state and transcriptional repression. The balance between HAT and HDAC activity is crucial for normal cellular function, and its dysregulation is a hallmark of many cancers.
This compound and SAHA represent two distinct therapeutic strategies that target this epigenetic machinery. This compound inhibits HATs, aiming to induce histone hypoacetylation, while SAHA inhibits HDACs, leading to histone hyperacetylation. This guide will delve into a comparative analysis of these two compounds, providing a framework for understanding their potential applications in cancer therapy.
Mechanism of Action: A Tale of Two Opposing Forces
This compound and SAHA exert their effects on cancer cells through fundamentally opposite mechanisms, both converging on the modulation of histone acetylation and subsequent changes in gene expression.
This compound: The HAT Inhibitor
This compound is a thiazole derivative that has been identified as an inhibitor of the Gcn5 and pCAF histone acetyltransferases.[1][2] By blocking the activity of these enzymes, this compound leads to a decrease in the acetylation of histones H3 and H4, as well as non-histone proteins like α-tubulin.[1] This histone hypoacetylation is thought to contribute to the repression of genes involved in cell proliferation and survival, ultimately leading to anti-cancer effects.
SAHA (Vorinostat): The HDAC Inhibitor
SAHA, commercially known as Vorinostat, is a potent inhibitor of class I and class II histone deacetylases (HDACs).[3][4] By inhibiting these enzymes, SAHA prevents the removal of acetyl groups from histones and other proteins.[4] This results in the accumulation of acetylated histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[4] The induction of these genes can trigger cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]
Comparative Efficacy in Cancer Cell Lines
The cytotoxic effects of this compound and SAHA have been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following table summarizes the available IC50 values for this compound and SAHA in various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | SAHA IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 73[1] | ~20 (at 24h)[3], 1.5[5] |
| H1299 | Non-Small Cell Lung Cancer | 65[1] | Resistant at 24h, sensitive at 48/72h[3] |
| Calu-1 | Non-Small Cell Lung Cancer | 77[1] | - |
| H460 | Non-Small Cell Lung Cancer | 147[1] | Resistant at 24h, sensitive at 48/72h[3], 2.6[5] |
| U-937 | Leukemia | - | - |
| HL-60 | Leukemia | - | - |
| HCT116 | Colon Carcinoma | - | - |
| A2780 | Ovary Carcinoma | - | - |
| LAN-5 | Neuroblastoma | - | - |
| U-87 | Glioblastoma | - | - |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions (e.g., incubation time). Data for some cell lines were not available for both compounds.
Cellular Effects: Apoptosis and Cell Cycle Arrest
Both this compound and SAHA have been shown to induce apoptosis and cell cycle arrest in cancer cells, albeit through different upstream mechanisms.
This compound-Induced Effects:
-
Apoptosis: this compound induces apoptosis in a dose- and time-dependent manner in various cancer cell lines, including leukemia and lung cancer stem-like cells.[1][2] The apoptotic pathway involves the mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c.[1]
-
Cell Cycle Arrest: Treatment with this compound leads to an accumulation of cells in the G0/G1 phase of the cell cycle and a depletion of cells in the S and G2/M phases.[1]
SAHA-Induced Effects:
-
Apoptosis: SAHA is a potent inducer of apoptosis in a wide range of tumor types.[4]
-
Cell Cycle Arrest: SAHA can cause growth arrest of cancer cells by altering the expression of key regulatory proteins involved in cell cycle progression.[3]
Signaling Pathways and Molecular Interactions
The opposing actions of this compound and SAHA on histone acetylation trigger distinct downstream signaling cascades.
Caption: Opposing mechanisms of this compound and SAHA on histone acetylation and gene expression.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of this compound and SAHA are provided below.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The absorbance of the formazan solution is proportional to the number of living cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or SAHA for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Treat cells with this compound or SAHA for the indicated time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide (PI) to stain the DNA of fixed and permeabilized cells. The intensity of PI fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cells with this compound or SAHA for the desired duration.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
Western Blotting
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
Protocol:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comparative analysis of this compound and SAHA in cancer cells.
Caption: Generalized workflow for evaluating the anticancer effects of this compound and SAHA.
Conclusion
This compound and SAHA represent promising but distinct approaches to cancer therapy by targeting the epigenetic machinery. This compound, a HAT inhibitor, induces histone hypoacetylation, while SAHA, an HDAC inhibitor, promotes histone hyperacetylation. Both compounds have demonstrated efficacy in inducing apoptosis and cell cycle arrest in various cancer cell lines. The choice between targeting HATs or HDACs may depend on the specific genetic and epigenetic landscape of a particular cancer. Further research, including direct comparative studies in a broader range of cancer models and in vivo experiments, is warranted to fully elucidate the therapeutic potential of these two classes of epigenetic modulators. This guide provides a foundational understanding for researchers embarking on such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic interaction of the histone deacetylase inhibitor SAHA with the proteasome inhibitor bortezomib in cutaneous T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IC50 value for SAHA and CG5 on various lung cancer cells. [plos.figshare.com]
A Researcher's Guide to Uncovering CPTH6 Off-Target Interactions: A Proteomic Analysis Comparison
For researchers, scientists, and drug development professionals, understanding the off-target interactions of a small molecule is paramount for predicting potential toxicity and elucidating its full mechanism of action. This guide provides a comparative overview of proteomic approaches to identify the off-target protein interactions of CPTH6, a known inhibitor of the histone acetyltransferases (HATs) pCAF (KAT2B) and Gcn5 (KAT2A).
While this compound is recognized for its on-target activity, its complete interaction profile within the cellular proteome remains largely uncharacterized. Direct, comprehensive proteomic studies on this compound off-targets are not extensively available in the public domain. Therefore, this guide outlines established and cutting-edge proteomic methodologies that can be employed for this purpose, drawing comparisons from studies on other small molecules to provide a framework for future investigations into this compound.
Comparing Methodologies for Off-Target Identification
The selection of a proteomic strategy for off-target profiling depends on various factors, including the properties of the small molecule, the required depth of analysis, and available resources. Below is a comparison of key methodologies.
| Methodology | Principle | Advantages | Disadvantages | Applicability to this compound |
| Affinity Chromatography - Mass Spectrometry (AC-MS) | Immobilized this compound is used as "bait" to capture interacting proteins from cell lysates. Bound proteins are eluted and identified by mass spectrometry.[1] | A well-established and direct approach for identifying binding partners. | Requires chemical modification of this compound, which may alter its binding properties. Can lead to the identification of non-specific binders.[1] | High, provided a suitable linker can be attached to this compound without disrupting its activity. |
| Activity-Based Protein Profiling (ABPP) | A reactive probe, structurally similar to this compound, is used to covalently label the active sites of target enzymes in a complex proteome.[2] | Provides functional information about enzyme engagement. Can be highly sensitive and specific for certain enzyme classes. | Requires the design and synthesis of a bespoke chemical probe. Primarily applicable to enzyme families with reactive catalytic residues. | Potentially high, if a suitable reactive group can be incorporated into the this compound scaffold to target acetyl-CoA binding sites or other reactive residues in potential off-targets. |
| Drug Affinity Responsive Target Stability (DARTS) | Based on the principle that a protein's stability against proteolysis is altered upon ligand binding. Changes in protein degradation patterns in the presence of this compound are monitored by SDS-PAGE or mass spectrometry.[3][4] | Does not require modification of the small molecule. Can be performed with complex protein mixtures.[3] | May not detect interactions that do not significantly alter protein stability. Can be less sensitive than affinity-based methods. | High, as it uses the native, unmodified this compound molecule. |
| Thermal Shift Assay (TSA) / Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal denaturation profile of proteins upon ligand binding. This can be assessed using fluorescent dyes or by quantifying soluble protein levels at different temperatures. | Label-free and does not require compound modification. CETSA can be performed in intact cells, providing a more physiological context. | May not be suitable for all proteins, particularly membrane proteins. The magnitude of the thermal shift does not always correlate with binding affinity. | High, particularly CETSA, to identify proteins that are stabilized by this compound in a cellular environment. |
| Stable Isotope Labeling with Amino acids in Cell culture (SILAC) | A quantitative proteomic technique where cells are metabolically labeled with "heavy" or "light" amino acids. This allows for the precise quantification of protein abundance changes or enrichment in pull-down experiments, distinguishing true interactors from background contaminants.[5][6] | Highly accurate for quantitative comparisons. Reduces false positives in affinity-based methods. | Requires cell lines that can be metabolically labeled. Can be expensive and time-consuming. | High, especially when combined with AC-MS to provide quantitative confidence in identified interactors. |
| Computational Prediction | In silico methods use the chemical structure of this compound to predict potential off-targets based on ligand-protein docking simulations and comparison to databases of known drug-target interactions.[7][8][9][10] | Cost-effective and rapid for generating initial hypotheses. Can screen against the entire human proteome.[7] | Predictions require experimental validation. The accuracy depends on the quality of the algorithms and databases used. | High, as a preliminary step to guide experimental design and prioritize potential off-targets for validation. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these techniques. Below are generalized protocols for key experiments.
Affinity Chromatography - Mass Spectrometry (AC-MS) Protocol
-
Probe Synthesis: Synthesize a this compound analog with a linker arm (e.g., polyethylene glycol) terminating in a reactive group (e.g., N-hydroxysuccinimide ester) for immobilization.
-
Immobilization: Covalently attach the this compound analog to a solid support, such as agarose or magnetic beads.
-
Cell Lysis: Prepare a native protein lysate from the cell line of interest (e.g., a lung cancer cell line where this compound shows activity).
-
Affinity Enrichment: Incubate the immobilized this compound with the cell lysate to allow for the binding of target and off-target proteins.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution with free this compound.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest). Compare results to a control experiment using beads without this compound to identify specific interactors.
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Cell Lysis: Prepare a native protein lysate from the cells of interest.
-
Treatment: Aliquot the lysate and treat with a range of this compound concentrations or a vehicle control (e.g., DMSO).
-
Proteolysis: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a specific time to allow for partial protein digestion. The protease concentration should be optimized beforehand.
-
Quenching: Stop the digestion by adding a protease inhibitor and/or by heat denaturation.
-
Analysis by SDS-PAGE and Western Blot: Analyze the samples by SDS-PAGE. If a specific off-target is being validated, perform a Western blot using an antibody against that protein. Increased band intensity in the this compound-treated lanes compared to the control indicates stabilization.
-
Analysis by Mass Spectrometry: For unbiased, proteome-wide analysis, digest the entire sample with trypsin and analyze by LC-MS/MS. Quantify the relative abundance of proteins between the this compound-treated and control samples to identify stabilized proteins.
SILAC for Quantitative Affinity Purification
-
Cell Culture and Labeling: Culture two populations of cells for at least five doublings in media containing either "light" (e.g., ¹²C₆-arginine and ¹²C₆-lysine) or "heavy" (e.g., ¹³C₆-arginine and ¹³C₆-lysine) amino acids.
-
Cell Lysis and Mixing: Prepare separate lysates from the "light" and "heavy" cell populations. Mix the lysates in a 1:1 ratio.
-
Affinity Purification: Perform affinity chromatography as described in the AC-MS protocol using the mixed lysate.
-
Mass Spectrometry: Analyze the eluted proteins by LC-MS/MS.
-
Data Analysis: During data analysis, the mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the isotopic labels. A high heavy-to-light ratio for a given protein indicates that it was specifically enriched by the this compound bait.
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of experimental processes and biological relationships.
Experimental Workflow: Affinity Chromatography - Mass Spectrometry
Caption: Workflow for identifying this compound interacting proteins using AC-MS.
Logical Relationship: DARTS Principle
Caption: Principle of the Drug Affinity Responsive Target Stability (DARTS) method.
Conclusion
Identifying the off-target interactions of this compound is a critical step in its development as a chemical probe or therapeutic agent. While direct proteomic data for this compound is limited, a variety of powerful techniques are available to comprehensively map its interaction profile. This guide provides a comparative framework to assist researchers in selecting and implementing the most appropriate methodologies. A multi-pronged approach, combining a discovery method like AC-MS or DARTS with quantitative SILAC analysis and guided by computational predictions, will likely yield the most robust and comprehensive understanding of this compound's off-target landscape.
References
- 1. Histone acetyltransferase inhibitor this compound preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Evaluating the Selectivity of CPTH6 Against Other Acetyltransferases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of CPTH6, a known inhibitor of histone acetyltransferases (HATs), against other acetyltransferases, supported by experimental data. The information is intended for researchers and professionals in the fields of molecular biology, oncology, and drug development.
Executive Summary
This compound (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) has been identified as a selective inhibitor of the GNAT (GCN5-related N-acetyltransferase) family members pCAF (p300/CBP-associated factor, also known as KAT2B) and Gcn5 (General control non-derepressible 5, also known as KAT2A).[1][2] Experimental evidence demonstrates that this compound exhibits a significant inhibitory effect on the acetyltransferase activity of pCAF and Gcn5, while showing negligible impact on the activity of p300 and CBP, two members of the MYST (Moz-Ybf2/Sas3-Sas2-Tip60) family of acetyltransferases.[2] This selectivity profile makes this compound a valuable tool for studying the specific roles of GCN5 and pCAF in various cellular processes, including gene transcription and cell cycle regulation, and as a potential therapeutic agent.
Quantitative Data on this compound Selectivity
The selectivity of this compound was determined using an in vitro radioactive histone acetyltransferase (HAT) assay. The following table summarizes the inhibitory activity of this compound against four different human recombinant acetyltransferases.
| Acetyltransferase | Family | % Enzymatic Activity (in presence of 800 µmol/L this compound) |
| p300 | MYST | ~100% (No inhibition) |
| CBP | MYST | ~100% (No inhibition) |
| pCAF (KAT2B) | GNAT | Significantly Inhibited |
| Gcn5 (KAT2A) | GNAT | Significantly Inhibited |
Data is based on a radioactive assay using recombinant human p300, CBP, pCAF, and Gcn5 with histone H3 as a substrate and [³H]acetyl-CoA. The values are expressed as a percentage of the enzymatic activity in the presence of the inhibitor compared to a control (2% DMSO). For comparison, the pan-HAT inhibitor anacardic acid almost completely inhibited all four enzymes, while MB-3, a specific GCN5 inhibitor, showed a similar inhibitory profile to this compound for Gcn5.[1][2]
Experimental Protocols
In Vitro Radioactive Histone Acetyltransferase (HAT) Activity Assay
This protocol outlines the methodology used to assess the inhibitory activity of this compound against various acetyltransferases.
Materials:
-
Recombinant human acetyltransferases (p300, CBP, pCAF, Gcn5)
-
Histone H3 (substrate)
-
[³H]acetyl-CoA (radiolabeled acetyl group donor)
-
This compound and other control inhibitors (e.g., anacardic acid, MB-3)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Phosphocellulose filter paper (e.g., Whatman P81)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, the respective recombinant acetyltransferase, and histone H3 substrate.
-
Inhibitor Addition: Add this compound (e.g., at a final concentration of 800 µmol/L) or a control inhibitor to the reaction mixture. For control reactions, add the vehicle (e.g., 2% DMSO).
-
Initiation of Reaction: Start the acetylation reaction by adding [³H]acetyl-CoA (e.g., 20 µmol/L).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stopping the Reaction: Spot a portion of the reaction mixture onto the phosphocellulose filter paper to stop the reaction. The positively charged paper binds the histone substrate.
-
Washing: Wash the filter papers multiple times with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]acetyl-CoA.
-
Quantification: Place the washed and dried filter papers into scintillation vials with scintillation fluid.
-
Measurement: Measure the amount of incorporated [³H]acetyl groups using a scintillation counter. The counts per minute (CPM) are proportional to the acetyltransferase activity.
-
Data Analysis: Express the results as the percentage of remaining enzymatic activity in the presence of the inhibitor compared to the vehicle control.
Signaling Pathways and Experimental Workflows
GCN5/pCAF Signaling Pathway in Cancer
GCN5 and pCAF are key regulators of gene expression and are often found to be dysregulated in cancer. They exert their effects by acetylating histone and non-histone proteins, leading to the activation of downstream signaling pathways involved in cell proliferation and survival. A significant pathway regulated by GCN5 and pCAF involves the transcription factors c-MYC and E2F1, which are master regulators of the cell cycle. Inhibition of GCN5/pCAF by this compound can disrupt this signaling cascade.
Experimental Workflow for Evaluating this compound Selectivity
The following diagram illustrates the key steps in the experimental workflow to determine the selectivity of this compound against different acetyltransferases.
Conclusion
References
Safety Operating Guide
Essential Safety and Disposal Procedures for CPTH6
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of CPTH6, a thiazole derivative. While specific safety data on this compound is not extensively available, this document outlines a conservative approach based on guidelines for handling similar chemical structures, particularly thiazole derivatives.
Core Recommendation: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
Chemical Profile and Hazard Considerations
This compound belongs to the thiazole class of compounds. Safety data sheets for related thiazole compounds indicate potential hazards that should be considered for this compound in the absence of specific data.
| Hazard Category | General Guidance for Thiazole Derivatives |
| Flammability | Thiazole is a flammable liquid and vapor. Keep away from heat, sparks, and open flames. |
| Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. Assume the compound is toxic. |
| Irritation | Can cause skin and eye irritation. |
| Environmental | The environmental impact is not well-documented. Avoid release into the environment. |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure risk.
-
Gloves: Nitrile gloves are recommended. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles or a face shield are essential.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Spill Management Protocol
In the event of a this compound spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Control Ignition Sources: If the compound is flammable, extinguish all nearby ignition sources.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit. For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.
-
Collect Waste: Place all contaminated materials (absorbent, cleaning supplies, etc.) into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Proper Disposal Workflow
The disposal of this compound must be handled as a hazardous chemical waste stream. The following diagram illustrates the general workflow for proper disposal.
Personal protective equipment for handling CPTH6
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of CPTH6, a thiazole derivative and known inhibitor of the Gcn5 and pCAF histone acetyltransferases (HATs).[1][2] Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE) and Safe Handling
While the Safety Data Sheet (SDS) for this compound hydrobromide indicates that it is not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols to minimize any potential risks.[1]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses or goggles | Must be worn at all times in the laboratory to protect against accidental splashes. |
| Hand Protection | Nitrile gloves | Wear standard laboratory gloves to prevent skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | A full-length lab coat should be worn to protect skin and clothing from potential spills. |
| Respiratory | Not generally required | Use in a well-ventilated area. If creating aerosols or dust, a fume hood should be used. |
Operational Plan for Safe Handling:
-
Preparation: Before handling, ensure that a safety data sheet is readily accessible. Prepare a clean and designated workspace.
-
Weighing and Aliquoting: When handling the solid form of this compound, avoid generating dust. Use a chemical fume hood if there is a risk of inhalation.
-
Dissolving: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for experimental use.[2] Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.
-
During Experimentation: Avoid direct contact with the compound, whether in solid or solution form. Use appropriate, calibrated equipment for all measurements.
-
After Handling: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn. Clean the work area and any equipment used.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Solid Waste: Unused solid this compound and contaminated items (e.g., weigh boats, pipette tips) should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container. Do not pour down the drain.
-
Contaminated PPE: Used gloves and other disposable PPE should be disposed of in the appropriate laboratory waste stream.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 3-methyl-cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, monohydrobromide |
| CAS Number | 2321332-57-2 |
| Molecular Formula | C₁₅H₁₇BrClN₃S |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and DMF |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research. Note that specific concentrations and incubation times may need to be optimized for your particular cell lines and experimental conditions.
Histone Acetyltransferase (HAT) Activity Assay
This protocol is adapted from studies demonstrating this compound's inhibitory effect on Gcn5 and pCAF.[2]
-
Prepare Reagents:
-
Recombinant human Gcn5 or pCAF enzyme.
-
Histone H3 as a substrate.
-
[³H]acetyl-CoA (radiolabeled acetyl coenzyme A).
-
This compound stock solution (e.g., 800 µmol/L in DMSO).
-
Assay buffer (composition may vary, but a common buffer is 50 mM Tris-HCl, pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).
-
Scintillation fluid.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the assay buffer, recombinant HAT enzyme, and either this compound solution or DMSO (as a control).
-
Initiate the reaction by adding the histone H3 substrate and [³H]acetyl-CoA.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the paper discs extensively with wash buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.2) to remove unincorporated [³H]acetyl-CoA.
-
Air-dry the paper discs.
-
-
Quantification:
-
Place the dry discs into scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the HAT activity.
-
Cell Viability Assay
This protocol is to assess the cytotoxic effects of this compound on cancer cell lines.[3]
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (e.g., ranging from 5 to 100 µmol/L) or DMSO as a control.
-
Incubate for different time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the DMSO-treated control cells.
-
Western Blotting for Histone Acetylation
This protocol is used to determine the effect of this compound on the acetylation levels of histones.
-
Cell Lysis:
-
Treat cells with this compound as described in the cell viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated histone H3 or H4 overnight at 4°C. A primary antibody against total histone H3 or H4 should be used as a loading control.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Visualizations
This compound Signaling Pathway
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
